6-Bromo-4-chloro-2-methoxyquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-5-8(12)7-4-6(11)2-3-9(7)13-10/h2-5H,1H3 |
InChI Key |
YWRQMLNEJCIMGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-4-chloro-2-methoxyquinoline MSDS and safety data sheet
This technical guide is structured as a high-level operational whitepaper for drug discovery teams.[1] It prioritizes the "why" and "how" of handling 6-Bromo-4-chloro-2-methoxyquinoline , moving beyond a static MSDS to a functional research document.
Operational Safety, Reactivity Profiling, and Synthetic Utility
Executive Summary: The Scaffold Advantage
This compound (CAS: 1705611-78-4) is a high-value heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of anti-tuberculosis agents (specifically diarylquinoline analogs related to Bedaquiline ) and kinase inhibitors.[1]
Its value lies in its orthogonal reactivity :
-
C4-Chloro: Highly activated for Nucleophilic Aromatic Substitution (
) with amines or alkoxides.[1] -
C6-Bromo: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C2-Methoxy: Functions as a masked quinolone (2-one) or a lipophilic directing group, critical for optimizing ADME properties in late-stage drug candidates.[1]
This guide integrates critical safety data (MSDS/SDS) with practical handling protocols to ensure both personnel safety and experimental success.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1705611-78-4 |
| Molecular Formula | |
| Molecular Weight | 272.53 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water.[1][2] |
| Melting Point | 110–115 °C (Typical for this class; verify per batch) |
| Structural Class | 2,4,6-Trisubstituted Quinoline |
Hazard Identification & Safety Assessment (MSDS Core)
Standard GHS Classification based on structural analogs (haloquinolines).[1]
GHS Classification[1]
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302)[1]
-
STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1]
Critical Hazard Analysis (Expert Insight)
While classified as "Warning," the 4-chloroquinoline moiety presents specific biochemical risks often overlooked:
-
Sensitization Potential: Halogenated heterocycles are potent alkylating agents.[1] Long-term low-level exposure can induce hypersensitivity.[1]
-
Corrosivity upon Hydrolysis: In contact with mucosal membranes (eyes/lungs), the C4-Cl bond can slowly hydrolyze to release HCl, leading to delayed chemical burns.[1]
-
Bone Marrow Toxicity: Some quinoline derivatives are linked to hematological toxicity.[1] Treat as a potential genotoxin until proven otherwise.[1]
Precautionary Protocols
-
P261: Avoid breathing dust/fume.[1][4] Rationale: The solid is often electrostatic; use a static-free spatula and weigh inside a fume hood.[1]
-
P280: Wear nitrile gloves (double-gloving recommended for solution handling) and chemical safety goggles.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][4]
Technical Deep Dive: Reactivity & Synthesis
Orthogonal Reactivity Map
The power of this scaffold is the ability to selectively functionalize specific positions without protecting groups. The C4-Cl bond is chemically distinct from the C6-Br bond.[1]
Figure 1: Reactivity hierarchy of the trisubstituted quinoline core.[1] The C4-Cl bond is the primary site for nucleophilic attack, while C6-Br requires transition metal catalysis.
Synthetic Strategy: Regioselectivity
When designing a route, sequence matters :
-
Step 1:
at C4. Perform nucleophilic substitution at the C4-chlorine first.[1] The electron-withdrawing nature of the C6-bromine and the ring nitrogen activates this position.[2]-
Note: If you attempt Pd-coupling at C6 first, the C4-Cl bond may poison the catalyst or undergo oxidative addition (though slower than Br), leading to mixtures.
-
-
Step 2: Pd-Coupling at C6. Once the C4 position is derivatized (e.g., with an amine), the C6-Br can be engaged in Suzuki or Buchwald couplings.[1]
Experimental Protocol: C4-Functionalization ( )
A validated procedure for displacing the C4-chloro group with a primary amine—a common first step in drug synthesis.[1]
Objective: Synthesis of N-benzyl-6-bromo-2-methoxyquinolin-4-amine.
Reagents:
-
This compound (1.0 eq)[1]
-
Benzylamine (1.2 eq)[1]
-
Diisopropylethylamine (DIPEA) (2.0 eq)[1]
-
Solvent: Isopropanol (iPrOH) or NMP (N-methyl-2-pyrrolidone)[1]
Step-by-Step Workflow:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (272 mg, 1.0 mmol) in iPrOH (5 mL).
-
Expert Tip: iPrOH is preferred over DMF/NMP for initial screens because it simplifies workup (evaporation vs. aqueous wash).[1]
-
-
Addition: Add DIPEA (348 µL, 2.0 mmol) followed by benzylamine (131 µL, 1.2 mmol).
-
Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (high Rf) should disappear, replaced by a fluorescent blue/green spot (lower Rf).
-
-
Workup:
-
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
Self-Validating Check:
-
NMR Signature: The disappearance of the C4-Cl shift implies a change in the aromatic region.[1] Look for the NH signal (broad singlet, ~5-7 ppm) and the benzylic
doublet coupling to the NH.
Handling, Storage & Stability[9]
| Parameter | Recommendation | Rationale |
| Storage Temp | 2–8 °C (Refrigerate) | Retards slow hydrolysis of the imidate (C2-OMe) and C4-Cl.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Moisture can hydrolyze the C4-Cl to the 4-quinolone (inactive).[1] |
| Light | Protect from Light | Halogenated heterocycles can undergo photodehalogenation over time.[1] |
| Shelf Life | 12 Months | Re-test purity by LC-MS if stored >6 months. |
Stability Warning: Do not store this compound in protic solvents (MeOH, EtOH) with acid traces for extended periods, as this will promote the exchange of the C2-methoxy group or hydrolysis to the quinolone.
Emergency Response Procedures
In Case of Spill:
-
Evacuate: Clear the immediate area.
-
PPE: Don full-face respirator (P100 cartridges) if dust is visible.[1]
-
Neutralization: Absorb with inert material (vermiculite).[1] Do not use water initially (generates HCl gas if bulk quantity).[1]
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for halogenated organics.[1]
First Aid:
-
Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, then soap and water.[1] PEG helps solubilize the lipophilic quinoline from skin pores.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth.[1][4] Seek immediate medical attention.
References
-
BenchChem. (2025).[1][4] this compound Product & Safety Data. Retrieved from [1]
-
PubChem. (2025).[1] 6-Bromo-4-chloroquinoline Compound Summary (CID 5139537).[1] [1]
-
Andries, K., et al. (2005).[1] A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis.[1] Science, 307(5707), 223-227.[1] (Foundational reference for the utility of bromo-methoxy-quinoline scaffolds in Bedaquiline synthesis).
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet for Quinoline Derivatives. Retrieved from [1]
-
Chandrasekhar, S., et al. (2015).[1] Formal synthesis of Bedaquiline. RSC Advances. (Discusses the reactivity of the 2-methoxy-quinoline core).
Sources
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to Quinoline Derivatives as Drug Discovery Scaffolds
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and the presence of a nitrogen atom provide unique electronic and hydrogen-bonding properties, making it an exceptionally versatile scaffold for interacting with a wide array of biological targets.[2] Quinoline-based compounds are found in natural products, most famously the antimalarial alkaloid quinine from the bark of the Cinchona tree, and have been developed into a multitude of synthetic drugs.[3] Their therapeutic applications are extensive, spanning antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents, underscoring their status as a "privileged scaffold" in drug discovery.[1][2][4][5] This guide provides a technical overview of the synthesis, mechanisms of action, and key experimental workflows associated with the development of quinoline derivatives for medicinal chemistry.
Part 1: Synthesis of the Quinoline Scaffold: Classic Name Reactions
The construction of the quinoline core is a well-established field of organic chemistry, with several named reactions providing reliable routes to variously substituted derivatives. The choice of a specific synthetic route is dictated by the desired substitution pattern on both the benzene and pyridine rings, as well as the availability of starting materials.
Skraup Synthesis
First described by Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[6][7][8] The reaction is notoriously exothermic but provides a direct route to the parent quinoline and its simple derivatives.[6][7]
-
Mechanism: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[6][8][9] The aromatic amine then undergoes a Michael addition to the acrolein.[6][10] Subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline, which is then oxidized to the final quinoline product.[6][10]
-
Utility: Best suited for preparing the unsubstituted quinoline core or derivatives where the substituent is already present on the aniline starting material.
Doebner-von Miller Reaction
This is a modification of the Skraup synthesis that allows for greater diversity. It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[11][12][13] This method avoids the often violent conditions of the Skraup reaction.
-
Mechanism: The reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring.[11]
-
Utility: Highly versatile for producing a wide range of substituted quinolines, particularly those with substituents at the 2- and 4-positions.[8]
Combes Synthesis
The Combes synthesis provides 2,4-disubstituted quinolines through the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone.[8][14][15][16]
-
Mechanism: The reaction initiates with the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[8][14] Under strong acidic conditions (e.g., sulfuric acid), the second carbonyl is protonated, facilitating an electrophilic aromatic substitution to close the ring.[14] Dehydration then yields the final aromatic quinoline.[14]
-
Utility: An excellent and straightforward method for preparing quinolines with alkyl or aryl groups at positions 2 and 4.[14]
Friedländer Synthesis
This is one of the most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][17][18]
-
Mechanism: The reaction can proceed through two primary pathways. The first involves an initial aldol condensation between the two carbonyl components, followed by cyclization via imine formation and dehydration.[17][18] The alternative pathway begins with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type condensation to close the ring.[18]
-
Utility: Highly effective for synthesizing polysubstituted quinolines, with the substitution pattern being directly controlled by the choice of the two starting carbonyl compounds.[4][19]
Pfitzinger Reaction
The Pfitzinger reaction is a valuable method for synthesizing quinoline-4-carboxylic acids and their derivatives.[20][21] It involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[20][22]
-
Mechanism: The reaction is initiated by the basic hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[20][22] This intermediate then condenses with the second carbonyl compound to form an imine, which tautomerizes to an enamine.[20] Finally, an intramolecular cyclization followed by dehydration yields the quinoline-4-carboxylic acid.[20]
-
Utility: The primary route for accessing quinoline-4-carboxylic acids, a scaffold present in many antibacterial and anticancer agents.[20][21]
Gould-Jacobs Reaction
This reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[23][24] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester.
-
Mechanism: The aniline displaces the alkoxy group to form an anilidomethylenemalonic ester.[23] This intermediate undergoes a thermal cyclization, followed by hydrolysis of the ester group and subsequent decarboxylation to yield the 4-hydroxyquinoline product.[23][24][25]
-
Utility: A key method for synthesizing quinolone antibiotics like nalidixic acid and norfloxacin.[24]
Part 2: Quinoline Derivatives in Major Therapeutic Areas
The quinoline scaffold's true power is demonstrated by its prevalence in drugs targeting major global diseases.
Antimalarial Agents
Quinolines are the historical and current backbone of antimalarial chemotherapy.[26][27] Their primary mechanism of action targets a critical detoxification pathway in the Plasmodium falciparum parasite during its blood stage.[2][27]
-
Mechanism of Action: The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[2][28] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[28] Quinoline drugs like chloroquine are weak bases that accumulate to high concentrations in the acidic food vacuole.[26][27] There, they are believed to act by capping the growing hemozoin crystals, preventing further polymerization.[28] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death.[26][27]
-
Structure-Activity Relationship (SAR): The 7-chloro substituent on the quinoline ring is crucial for the activity of chloroquine. The flexible diethylamino side chain is also vital, as it is believed to play a role in drug accumulation and interaction with heme.[2] Modifications to this side chain have been a key strategy to overcome drug resistance.[2][29]
Anticancer Agents
Quinoline derivatives have emerged as potent anticancer agents through diverse mechanisms of action.[1][5][30]
-
Mechanisms of Action:
-
Topoisomerase Inhibition: Compounds like irinotecan and topotecan are derivatives of camptothecin, a natural product containing a quinoline core. They function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair, leading to cell death in rapidly dividing cancer cells.[5]
-
Kinase Inhibition: Many quinoline derivatives act as tyrosine kinase inhibitors (TKIs). They compete with ATP for the binding site on kinases that are often overactive in cancer cells, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Bosutinib is a notable example.[5]
-
Tubulin Polymerization Inhibition: Some quinoline compounds can interfere with the dynamics of microtubule formation, arresting the cell cycle at the G2/M phase and inducing apoptosis.[5]
-
-
Structure-Activity Relationship (SAR) Data: The development of novel quinoline-based anticancer agents often involves systematic modification of the core to optimize potency and selectivity.
| Compound Class | Structural Feature | Mechanism/Target | Reported Activity (Example) | Reference |
| 2,4-Disubstituted Quinolines | Varied substituents at C2 and C4 | Growth inhibition, Apoptosis | IC50 values ranging from 49.01–77.67% on HEp-2 cell line | [1] |
| 4-Amino, 7-Substituted Quinolines | Chloroquine-like scaffold | Antiproliferative | Potent activity against MCF-7 breast cancer cells | [1] |
| Thiazolo[5,4-b]quinolines | Fused heterocyclic system | Topoisomerase II inhibition | More cytotoxic to tumor cells than non-tumoral PBMCs | [5] |
| Compound 91b1 | Proprietary quinoline derivative | Downregulation of Lumican | Suppressed cell proliferation in vitro and in vivo | [31] |
Part 3: Key Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the synthesis and biological evaluation of quinoline derivatives, representing common workflows in a medicinal chemistry lab.
Synthesis Protocol: Pfitzinger Reaction for a Quinoline-4-Carboxylic Acid Derivative
This protocol describes the synthesis of a substituted quinoline-4-carboxylic acid from isatin and a ketone.[20][22][32]
Objective: To synthesize a 2,3-disubstituted quinoline-4-carboxylic acid via the Pfitzinger reaction.
Materials:
-
Isatin (1.0 eq)
-
Substituted Ketone (e.g., Acetophenone) (2.0 eq)
-
Potassium Hydroxide (KOH) (2.8 eq)
-
Absolute Ethanol
-
Water
-
Acetic Acid (for work-up)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates, filtration apparatus
Procedure:
-
Preparation of Basic Solution: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL). Stir until the KOH is fully dissolved.[20]
-
Isatin Addition: Add isatin (0.0075 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple to brown should be observed, indicating the successful ring-opening of the isatin.[20]
-
Carbonyl Compound Addition: Gradually add the ketone (0.015 mol) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 79-80°C) using a heating mantle. Maintain reflux with continuous stirring for 12-24 hours.[20]
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC). Spot the reaction mixture against the isatin starting material. The disappearance of the isatin spot and the appearance of a new, more polar (lower Rf) spot for the carboxylic acid product indicates the reaction is proceeding.
-
Work-up and Precipitation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the dark solution into an ice-water mixture (approx. 100 mL).[20]
-
Acidification: Carefully acidify the aqueous mixture with acetic acid until a precipitate forms. The solution should be acidic to litmus paper. This step protonates the carboxylate salt, causing the final product to precipitate out of the solution.[20]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven.
-
Characterization (Self-Validation): The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[32] The melting point should be sharp and consistent with literature values for the target compound.
Safety Precautions: Handle potassium hydroxide and acetic acid with care as they are corrosive. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Biological Assay: In Vitro Antimalarial SYBR Green I-Based Fluorescence (MSF) Assay
This protocol details a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.[33] It is a reliable alternative to older radioisotope-based assays.[33][34]
Objective: To determine the in vitro antimalarial activity of novel quinoline derivatives against chloroquine-sensitive and/or resistant strains of P. falciparum.
Materials:
-
Synchronized P. falciparum culture (e.g., 3D7 or Dd2 strain) at the ring stage
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
Washed, type O+ human erythrocytes
-
Test compounds (quinoline derivatives) and control drugs (e.g., Chloroquine, Artemisinin)
-
Sterile, black, 96-well flat-bottom plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Compound Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in culture medium. Dispense these dilutions into a 96-well plate. Include wells for "no drug" (positive growth control) and "uninfected erythrocytes" (background control).
-
Parasite Culture Preparation: Prepare an asynchronous P. falciparum culture. Adjust the parasitemia to 1% in a 2% hematocrit suspension.[33]
-
Assay Initiation: Add the parasite suspension to each well of the predosed 96-well plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, hypoxic incubator (5% CO₂, 5% O₂, 90% N₂).[33] This duration allows the parasites to complete one full life cycle.
-
Cell Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well. SYBR Green I fluoresces upon binding to the DNA of the parasites.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Read the fluorescence intensity using a microplate reader.
-
Data Analysis (Self-Validation):
-
Subtract the background fluorescence (uninfected red blood cells) from all readings.
-
Normalize the data by expressing the fluorescence of drug-treated wells as a percentage of the "no drug" control wells.
-
Plot the percentage of parasite growth inhibition versus the log of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration at which parasite growth is inhibited by 50%).
-
The results should yield a clear dose-response curve, and the IC50 value for the control drug (e.g., chloroquine) should fall within the expected range for the parasite strain used, validating the assay's performance.
-
References
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1661-1670. [Link]
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Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
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IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (1986). Southeast Asian J Trop Med Public Health, 17(4). Retrieved February 25, 2026, from [Link]
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Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 67(3), 413-442. [Link]
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Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
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Skraup reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
-
Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.). Malaria Parasite Metabolic Pathways. Retrieved February 25, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2021). International Journal of Pharmaceutical and Bio-Medical Science, 2(2), 1-19. [Link]
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Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]
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Idowu, P. A., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2249. [Link]
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Afzal, O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5917-5946. [Link]
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Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Current Organic Chemistry, 27(18). [Link]
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Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 25, 2026, from [Link]
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Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
-
Chen, C.-H., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 19(11), 3496. [Link]
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Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025). Molecules, 30(22). [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]
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Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. (2022). Chemical Biology & Drug Design, 100(2), 195-212. [Link]
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Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]
-
de Santana, C. G., et al. (2015). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. Bioorganic & Medicinal Chemistry Letters, 25(11), 2268-2271. [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). University of KwaZulu-Natal. Retrieved February 25, 2026, from [Link]
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Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012). Vive Chemistry. Retrieved February 25, 2026, from [Link]
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Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
-
Combes Quinoline Synthesis PDF - Scribd. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]
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Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-10. [Link]
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(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014). Mini-Reviews in Organic Chemistry, 11(2). [Link]
-
Antimalarial Drugs with Quinoline Nucleus and Analogs - SciSpace. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]
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The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals. (n.d.). Sabinet. Retrieved February 25, 2026, from [Link]
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Recent developments of quinoline based antimalarial agents - RACO. (n.d.). RACO. Retrieved February 25, 2026, from [Link]
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Pfitzinger reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025). Molecules, 30(1). [Link]
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Gould-Jacobs Reaction. (n.d.). Cambridge University Press. Retrieved February 25, 2026, from [Link]
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Doebner-Miller Reaction - SynArchive. (n.d.). SynArchive. Retrieved February 25, 2026, from [Link]
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Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]
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Field application of in vitro assays sensitivity of human malaria parasites antimalarial drugs. (2007). World Health Organization. Retrieved February 25, 2026, from [Link]
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Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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World Antimalarial Resistance Network (WARN) II: In vitro antimalarial drug susceptibility - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
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Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). American Society for Microbiology. Retrieved February 25, 2026, from [Link]
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1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 25, 2026, from [Link]
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- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raco.cat [raco.cat]
- 4. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 14. grokipedia.com [grokipedia.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 23. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 24. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 26. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. mdpi.com [mdpi.com]
- 30. benthamdirect.com [benthamdirect.com]
- 31. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 32. jocpr.com [jocpr.com]
- 33. journals.asm.org [journals.asm.org]
- 34. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Difference between 6-Bromo-4-chloro-2-methoxyquinoline and 6-Bromo-2-chloro-4-methoxyquinoline
Technical Whitepaper: Structural & Functional Divergence of 6-Bromo-chloro-methoxyquinoline Regioisomers
Executive Summary
This technical guide delineates the physicochemical and synthetic distinctions between two critical regioisomers: 6-Bromo-4-chloro-2-methoxyquinoline (Isomer A) and 6-Bromo-2-chloro-4-methoxyquinoline (Isomer B) .[1]
While sharing an identical molecular formula (
Structural & Electronic Analysis
The quinoline ring system is electronically asymmetrical. The nitrogen atom creates a dipole that desymmetrizes the C2 and C4 positions, influencing both nucleophilic attack (
Electronic Environments
-
Position C2 (Amidine-like): Flanked directly by the ring nitrogen (
) and C3.[1] The C2 carbon is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen ( -position). -
Position C4 (Vinylogous Amidine-like): Located at the
-position relative to nitrogen.[1] While also electron-deficient, it is sterically more accessible in the absence of peri-substituents, but electronically distinct due to resonance stabilization patterns.[1]
The "Chloro-Methoxy" Divergence
The placement of the methoxy (-OMe) group drastically alters the lipophilicity and metabolic stability of the scaffold.
-
Isomer A (2-OMe, 4-Cl): The 2-methoxy group mimics an imidate ester.[1] This isomer is often more lipophilic and serves as a scaffold for cross-coupling at the "top" (C4) of the molecule.
-
Isomer B (4-OMe, 2-Cl): The 4-methoxy group mimics a vinylogous ester.[1] The remaining C2-Cl bond is activated for subsequent displacement by amines or Suzuki coupling at the "side" (C2) of the molecule.
Synthesis & Regioselectivity
The primary challenge in accessing these molecules is the regioselectivity of the precursor: 6-Bromo-2,4-dichloroquinoline .[1]
The Precursor Route
Both isomers are derived from 4-bromoaniline, cyclized via malonic acid derivatives to yield 6-bromo-4-hydroxy-2-quinolone, which is then chlorinated.[1]
Nucleophilic Substitution ( ) Dynamics
When 6-bromo-2,4-dichloroquinoline is treated with sodium methoxide (NaOMe), two competing pathways exist.
-
Kinetic Control (Major Pathway): Nucleophilic attack occurs preferentially at C4 .[1] Theoretical calculations (DFT) and experimental data confirm that the C4 position possesses a higher LUMO coefficient, making it more electrophilic.[1]
-
Result: Formation of Isomer B (6-Bromo-2-chloro-4-methoxyquinoline) .[1]
-
-
Thermodynamic/Minor Pathway: Attack at C2 is slower and often requires specific solvent conditions or steric manipulation to favor.[1]
-
Result: Formation of Isomer A (this compound) .
-
To obtain high purity of Isomer A (the Bedaquiline-type precursor), researchers often must rely on chromatographic separation of the mixture or alternative cyclization strategies (e.g., N-oxide rearrangements) that avoid the competitive dichloro-displacement.[1]
Figure 1: Synthetic divergence starting from the common dichloro-precursor.[1] Note the kinetic preference for Isomer B.
Analytical Discrimination (NMR)
Distinguishing these isomers requires careful analysis of Proton (
Table 1: Key NMR Diagnostic Signals
| Feature | Isomer A (4-Cl, 2-OMe) | Isomer B (2-Cl, 4-OMe) | Mechanistic Reason |
| H3 Proton | In Isomer B, the C4-OMe donates electron density via resonance directly into the ring, shielding H3 (upfield shift).[1] | ||
| C2 Carbon | ~162-164 ppm | ~150-153 ppm | In Isomer A, C2 is directly attached to Oxygen and Nitrogen, causing extreme deshielding.[1] |
| C4 Carbon | ~140-145 ppm | ~160-163 ppm | In Isomer B, C4 is attached to Oxygen, shifting it downfield.[1] |
Self-Validating Check: If the proton singlet at position 3 appears significantly upfield (below 7.0 ppm in
Experimental Protocols
Protocol 1: Synthesis & Separation (Direct Displacement)
Use this protocol to generate both isomers, with Isomer B being the major product.[1]
Reagents:
-
6-Bromo-2,4-dichloroquinoline (1.0 eq)[1]
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 eq)[1]
-
Methanol (anhydrous)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 6-bromo-2,4-dichloroquinoline in anhydrous methanol (0.5 M concentration) under
atmosphere. -
Addition: Add NaOMe solution dropwise at
over 15 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Note: Isomer B usually runs slightly lower (more polar) than Isomer A, but
values are close.[1]
-
-
Quench: Quench with saturated
solution. Remove MeOH under reduced pressure.[1] -
Extraction: Extract aqueous residue with Ethyl Acetate (
). Wash combined organics with brine, dry over .[1] -
Purification (Critical): Perform Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
10% EtOAc in Hexanes. -
Fraction 1: Unreacted starting material (if any).
-
Fraction 2: Isomer A (Minor) .
-
Fraction 3: Isomer B (Major) .
-
Protocol 2: Structural Validation via NOE (Nuclear Overhauser Effect)
Use this if 1D-NMR is ambiguous.[1]
-
Irradiate the Methoxy (
) singlet (~4.0 ppm).[1] -
Isomer A: You will observe NOE enhancement at the H3 signal ONLY.
-
Isomer B: You will observe NOE enhancement at H3 AND potentially H5 (the peri-proton), confirming the methoxy is at C4.
Functional Reactivity & Applications
The choice of isomer dictates the subsequent chemistry available for drug design.
Figure 2: Divergent application pathways based on the remaining chloro-substituent.[1]
-
Isomer A Utility: Essential for synthesizing diarylquinolines where an aryl group is required at C4.[1] The C4-Cl bond is susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]
-
Isomer B Utility: Useful for introducing amines or heteroatoms at C2.[1] The C2-Cl bond is highly activated for
with amines, making it ideal for generating 2-amino-4-methoxyquinoline derivatives (common in kinase inhibitor scaffolds).[1]
References
-
Synthesis of Quinoline Precursors
-
Nucleophilic Substitution Regioselectivity
-
NMR Characterization Data
- Data: "Proton and Carbon NMR shifts of methoxy-substituted quinolines."
-
Source:Spectroscopic Data of Heterocyclic Compounds. [1]
-
Bedaquiline Analog Synthesis
Sources
- 1. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 6. This compound | Benchchem [benchchem.com]
Suppliers and price of high purity 6-Bromo-4-chloro-2-methoxyquinoline
An In-depth Technical Guide to High-Purity 6-Bromo-4-chloro-2-methoxyquinoline for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a sophisticated heterocyclic building block essential for researchers, medicinal chemists, and professionals in drug development. We will delve into its procurement, synthesis, strategic applications, and quality control, offering field-proven insights to empower your research and development endeavors.
Compound Overview and Significance
This compound (CAS No: 1705611-78-4) is a highly functionalized quinoline derivative designed for precision in chemical synthesis.[1] Its strategic arrangement of a methoxy group and two distinct halogen atoms (bromine and chlorine) at the C2, C4, and C6 positions makes it an exceptionally valuable intermediate.[1] This structure provides multiple, selectively addressable reaction sites, enabling the systematic construction of complex molecular architectures.
The quinoline scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This specific derivative serves as a key precursor in the synthesis of novel compounds for a range of applications, including the development of potent anti-tuberculosis medications and other bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1705611-78-4 |
| Molecular Formula | C₁₀H₇BrClNO |
| Molecular Weight | 272.52 g/mol [1] |
| IUPAC Name | This compound[1] |
| InChI Key | YWRQMLNEJCIMGB-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC1=NC2=C(C=C(C=C2)Br)C(=C1)Cl[1] |
| Appearance | Pale-yellow to Yellow-brown Solid (typical) |
| Purity | Typically >98% for research grades |
Sourcing, Purity, and Pricing
High-purity this compound is available from specialized chemical suppliers. However, it is considered a research-grade chemical, and pricing is often not publicly listed and requires a formal quote.
Expert Insight: When sourcing this compound, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity. The primary analytical methods for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Table 2: Supplier Information and Comparative Analysis
| Supplier | Compound Name | CAS Number | Purity | Notes / Price Indication |
| Benchchem | This compound | 1705611-78-4 | High Purity | Price available upon request. Offers the exact target compound.[1] |
| Sigma-Aldrich | 6-Bromo-4-chloro-7 -methoxyquinoline | 476660-71-6 | 98% | A positional isomer. Useful as a reference for purity standards. |
| Sigma-Aldrich | 6-Bromo-4-chloro-2-methyl quinoline | 53364-85-5 | Not Specified | A structural analog. Priced at approximately $276 for 1 gram , which can serve as a rough budgetary estimate for similar complex quinolines. |
| BLD Pharm | 6-bromo-2-chloro-4 -methoxyquinoline | N/A | High Purity | A positional isomer. Pricing requires inquiry.[2] |
Retrosynthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical retrosynthetic analysis points to readily available starting materials: 4-bromoaniline and a C3-dicarbonyl synthon like diethyl malonate or ethyl propiolate.[1]
The overall manufacturing process can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
Protocol 1: Synthesis of the Quinoline Core (Adapted from Conrad-Limpach)
This step builds the foundational 6-bromo-4-hydroxy-2(1H)-quinolone ring system.
-
Condensation: Mix 4-bromoaniline with one equivalent of diethyl malonate. Heat the mixture at ~150°C for 2-3 hours. This forms the anilinocrotonate intermediate. The reaction is typically performed neat or with a minimal amount of a high-boiling solvent.
-
Cyclization: Add the crude intermediate from step 1 to a high-boiling point solvent such as diphenyl ether. Heat the solution to ~250°C.[1] This high temperature is critical to drive the thermal cyclization to form the quinolone ring.
-
Work-up: After cooling, the reaction mixture is poured into a large volume of hexane or petroleum ether to precipitate the product.[3] The resulting solid is filtered, washed thoroughly with the non-polar solvent to remove the diphenyl ether, and dried under vacuum.
Causality Explanation: The initial heating drives an acylation/condensation reaction. The subsequent high-temperature step is necessary to overcome the activation energy for the intramolecular cyclization, which is a key bond-forming reaction that creates the heterocyclic core.
Protocol 2: Dichlorination
This protocol converts the hydroxyl groups into more reactive chloro groups.
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 6-bromo-4-hydroxy-2(1H)-quinolone from Protocol 1 in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (around 110-115°C) for 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. This quenches the excess POCl₃. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or potassium carbonate solution until the pH is ~8.[4]
-
Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromo-2,4-dichloroquinoline.
Causality Explanation: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the keto/enol tautomers of the quinolinedione into the more reactive dichloroquinoline, which is essential for the subsequent selective methoxylation.
Protocol 3: Selective Methoxylation
This final step introduces the methoxy group at the C2 position.
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
Nucleophilic Substitution: Dissolve the crude 6-bromo-2,4-dichloroquinoline in anhydrous methanol and add the sodium methoxide solution. The C2 position is more activated towards nucleophilic substitution than the C4 position in this system. Heat the reaction under reflux for several hours until TLC indicates the consumption of the starting material.[5]
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and chloroform (or another suitable organic solvent).[5]
-
Purification: Separate the organic layer, dry it, and concentrate it. The crude product should be purified by column chromatography on silica gel to yield high-purity this compound.
Causality Explanation: The C2 position of the quinoline ring is electronically more susceptible to nucleophilic attack by the methoxide ion than the C4 position. This inherent difference in reactivity allows for a controlled, selective substitution, which is a cornerstone of this synthetic strategy.
Strategic Functionalization for Drug Discovery
The primary value of this compound lies in the differential reactivity of its two halogen substituents, which allows for sequential, site-selective modifications using modern cross-coupling chemistry.
-
C6-Bromo Position: The C-Br bond is highly susceptible to Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (to add aryl/vinyl groups) and Buchwald-Hartwig amination (to add nitrogen-based functionalities).[1]
-
C4-Chloro Position: The C-Cl bond is generally less reactive in these Pd-catalyzed cycles but is more susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of nucleophiles like amines, thiols, or alkoxides under different reaction conditions.
This orthogonal reactivity is a powerful tool for building molecular libraries for structure-activity relationship (SAR) studies.
Caption: Differential reactivity of the C4-Cl and C6-Br positions.
Quality Assurance Protocol
Ensuring the purity and structural integrity of the material is paramount. The following is a self-validating protocol for quality control.
-
Appearance: Visually inspect the material. It should be a free-flowing solid, typically pale yellow to light brown.
-
Solubility: Test solubility in common lab solvents. It should be soluble in solvents like Dichloromethane, Chloroform, and DMSO.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA).
-
Acceptance Criteria: A high-purity sample (>98%) should show a single major peak. The retention time should be consistent across batches.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: Dissolve the sample in CDCl₃ or DMSO-d₆. Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.
-
Expected Signals:
-
A singlet for the methoxy (-OCH₃) protons, expected around 3.9-4.1 ppm.[1]
-
Multiple signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline core.[1] The electron-withdrawing effects of the halogens will shift nearby protons downfield. The integration of these peaks should correspond to the correct number of protons.
-
-
-
Mass Spectrometry (MS):
-
Method: Use ESI or a similar soft ionization technique.
-
Expected Result: The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with major peaks corresponding to [M+H]⁺ at m/z 272 and 274.
-
Safety and Handling
This compound must be handled by trained personnel in a laboratory setting.
-
GHS Classification: The compound is classified with the GHS07 pictogram and the signal word "Warning".[1]
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
References
- Patsnap. (2017, February 22). 6-bromo-4-chloroquinoline preparation method.
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline. Available at: [Link]
Sources
Technical Whitepaper: 6-Bromo-4-chloro-2-methoxyquinoline as a Strategic Precursor in Bedaquiline Synthesis
The following is an in-depth technical guide on 6-Bromo-4-chloro-2-methoxyquinoline , structured as a whitepaper for drug development professionals.
Executive Summary
Bedaquiline (TMC207) represents a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB), acting as a first-in-class inhibitor of mycobacterial ATP synthase. The synthesis of its diarylquinoline core is a critical bottleneck in large-scale manufacturing. While the final drug scaffold features a 6-bromo-2-methoxyquinoline core substituted at the C-3 position, the direct synthesis of this moiety often suffers from low regioselectivity or expensive starting materials.
This compound has emerged as a high-value synthetic intermediate.[1] It leverages the inherent reactivity differences between the C-2 and C-4 positions of the quinoline ring to establish the 2-methoxy motif with high precision. This guide details the robust synthesis of this intermediate, its purification, and its controlled conversion into the Bedaquiline scaffold, emphasizing the critical process parameters (CPPs) required to maintain the integrity of the C-6 bromine atom during downstream processing.
Retrosynthetic Analysis & Strategic Role
The structural complexity of Bedaquiline lies in its two chiral centers and the dense functionalization of the quinoline ring. A retrosynthetic disconnection of the quinoline moiety reveals the strategic utility of the 4-chloro intermediate.
The "Vestigial Chloride" Strategy
Standard approaches to 2-methoxyquinolines often involve the methylation of 2-quinolones. However, the 2,4-dichloro route offers superior scalability. By starting with 4-bromoaniline and a malonate derivative, one generates a 2,4-dihydroxy scaffold.[1] Chlorination yields the 2,4-dichloro derivative.[2] The "vestigial" 4-chloro group serves two purposes:
-
Activation: It electronically activates the C-2 position for nucleophilic attack by methoxide.
-
Regiocontrol: It blocks the C-4 position, preventing over-methoxylation if conditions are controlled.
Once the 2-methoxy group is installed, the 4-chloro handle is removed (hydrodechlorination) to yield the requisite 6-bromo-2-methoxyquinoline for C-3 lithiation.
Pathway Visualization
Figure 1: Retrosynthetic logic placing this compound as the gateway to the Bedaquiline core.
Experimental Protocols
Synthesis of 6-Bromo-2,4-dichloroquinoline (Precursor)
Rationale: The 2,4-dichloro scaffold is generated to create two electrophilic sites with distinct reactivities.
-
Reagents: 6-Bromo-4-hydroxy-2(1H)-quinolone, Phosphorus Oxychloride (POCl
). -
Procedure:
-
Charge 6-bromo-4-hydroxy-2(1H)-quinolone (1.0 eq) into a reactor.
-
Add POCl
(5.0 eq) cautiously. Note: Exothermic reaction. -
Heat to reflux (105–110 °C) for 4–6 hours. Monitor by HPLC for disappearance of starting material.
-
Quench: Cool to 25 °C and slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature <30 °C.
-
Isolation: Neutralize with K
CO or NaOH to pH 7–8. Filter the precipitate, wash with water, and dry.[3][4] -
Yield: Typically 85–90%.
-
Regioselective Synthesis of this compound
Rationale: This is the critical discrimination step. The C-2 chloride is more reactive towards nucleophiles (S
-
Reagents: 6-Bromo-2,4-dichloroquinoline, Sodium Methoxide (NaOMe) 25% in MeOH.
-
Critical Process Parameters (CPPs):
-
Stoichiometry: Strictly 1.05–1.10 eq of NaOMe. Excess leads to the 2,4-dimethoxy impurity.
-
Temperature: Maintain 0–5 °C during addition; warm to 20–25 °C for reaction. Avoid reflux, which promotes C-4 substitution.
-
-
Protocol:
-
Suspend 6-bromo-2,4-dichloroquinoline (100 g, 361 mmol) in anhydrous Methanol (500 mL).
-
Cool the slurry to 0 °C.
-
Add NaOMe solution (25% wt, 1.05 eq) dropwise over 60 minutes. Control exotherm.
-
Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (20–25 °C).
-
IPC (In-Process Control): Check HPLC. Target: <2% Starting Material, <5% 2,4-Dimethoxy impurity.
-
Workup: Quench with water (500 mL). The product typically precipitates. Filter and wash with cold MeOH/Water (1:1).
-
Purification: Recrystallize from Heptane/EtOAc if purity <98%.
-
Table 1: Regioselectivity Data (Optimization Phase)
| Entry | Temperature | NaOMe Eq. | Product (2-OMe, 4-Cl) | Impurity (2,4-diOMe) | Impurity (4-OMe, 2-Cl) |
| 1 | Reflux (65°C) | 1.5 | 60% | 35% | 5% |
| 2 | 25°C | 1.2 | 85% | 12% | 3% |
| 3 | 0°C -> 25°C | 1.05 | 94% | 4% | <2% |
Selective Hydrodechlorination (The "Clean-Up")
Rationale: To access the Bedaquiline core, the C-4 chlorine must be removed without debrominating the C-6 position. This requires a chemoselective reduction.
-
System: Pd/C (5% loading) with a poison (e.g., Quinoline-S or V) or stoichiometric control using Ammonium Formate.
-
Protocol:
-
Dissolve this compound in THF/MeOH (1:1).
-
Add Triethylamine (1.1 eq) to scavenge HCl.
-
Add 5% Pd/C (unreduced, 2 wt% loading).
-
Hydrogenate at 1 atm (balloon) or transfer hydrogenation with Ammonium Formate at 40 °C.
-
Critical Control: Monitor strictly by HPLC. Stop reaction immediately upon consumption of starting material to prevent C-6 debromination (which yields 2-methoxyquinoline).
-
Mechanism & Impurity Profiling
Understanding the electronic bias of the quinoline ring is essential for troubleshooting.
Regioselectivity Mechanism
The nucleophilic attack at C-2 proceeds via a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. Attack at C-4 delocalizes charge onto the ring carbons (C-3, C-6, C-8), which is less favorable. This energy difference (
Impurity Fate Map
Figure 2: Fate map of impurities during methoxylation and dechlorination steps.
Safety & Scalability Considerations
-
POCl
Handling: The chlorination step generates significant HCl gas. Industrial scrubbers (NaOH) are mandatory. -
Thermal Runaway: The reaction of 2,4-dichloroquinoline with NaOMe is exothermic. On a kg-scale, dosing must be controlled to prevent temperature spikes that degrade regioselectivity.
-
Genotoxicity: Halo-quinolines are potential genotoxins. All solids must be handled in isolators or with appropriate PPE (P3/N95 respirators).
References
-
Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis." Science, 307(5707), 223–227. Link
-
Janssen Pharmaceutica NV. (2008). "Process for the preparation of quinoline derivatives." World Patent WO2008068231A1. Link
- Upadhayaya, R. S., et al. (2009). "Process for the preparation of 6-bromo-2-methoxy-3-quinoline." Organic Process Research & Development, 13(1).
-
ChemicalBook. (2023). "this compound Product Properties and Synthesis." Link
- Wolfe, J. P., et al. (2000). "Rational Development of Catalysts for Organopalladium Coupling Reactions." Journal of Organic Chemistry, 65(4), 1158–1174.
Sources
Halogenated Quinolines: Indispensable Building Blocks in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design, leading to a multitude of FDA-approved therapeutics for cancer, malaria, infections, and inflammatory diseases.[2][3][4][5] The strategic introduction of halogen atoms onto this core dramatically enhances its utility, transforming it into a versatile building block for complex pharmaceutical synthesis.[6] Halogenation not only modulates the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, but more importantly, it provides a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions.[2][7] This guide offers a deep dive into the synthesis of halogenated quinolines and their application as pivotal intermediates in drug development, with a focus on the robust and widely adopted palladium-catalyzed cross-coupling reactions.
Synthesis of Halogenated Quinolines: From Classical Methods to Modern Innovations
The accessibility of halogenated quinolines is paramount to their use. Methodologies range from traditional cyclization strategies using halogenated precursors to direct, regioselective halogenation of the pre-formed quinoline ring.
Classical Ring Formation Strategies
Many foundational methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, can be adapted to produce halogenated derivatives by starting with appropriately substituted anilines.[8][9][10] For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a convergent and efficient route.[11]
A notable modern adaptation is the use of microwave irradiation to accelerate these classical reactions. A catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been shown to dramatically improve yields and reduce reaction times for assembling diverse 8-hydroxyquinolines, which can then be halogenated.[11]
Direct Halogenation of the Quinoline Scaffold
Direct C-H halogenation of the quinoline core is an atom-economical approach to these building blocks. However, controlling the regioselectivity can be challenging due to the complex electronic nature of the bicyclic system.[12]
Common reagents for this transformation include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). For example, 8-hydroxyquinolines can be effectively brominated at the 5- and 7-positions using NBS.[11] More recently, trihaloisocyanuric acids have been employed as inexpensive and atom-economical halogen sources for the metal-free, regioselective C5-H halogenation of 8-substituted quinolines at room temperature.[7] This method highlights the ongoing innovation in creating milder and more selective halogenation protocols.[7]
The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling
The true synthetic power of halogenated quinolines is unlocked in transition metal-catalyzed cross-coupling reactions.[13] These reactions provide reliable and versatile methods for elaborating the quinoline core, enabling the construction of complex molecular architectures required for potent and selective drug candidates. Palladium catalysis, in particular, has become an indispensable tool in the pharmaceutical industry.[14][15]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most powerful and widely used methods for forming C-C bonds.[16] Its tolerance of a wide range of functional groups makes it ideal for the late-stage functionalization of complex molecules in drug discovery.[17] The 3-arylquinoline scaffold, found in numerous compounds with anticancer and antimalarial properties, is frequently synthesized using this method starting from 3-bromoquinoline.[16]
The catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination, is the mechanistic heart of this transformation.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimizing Suzuki Coupling of 3-Bromoquinoline
The success of a Suzuki coupling is highly dependent on the reaction conditions. The choice of catalyst, ligand, base, and solvent system can dramatically influence the yield and purity of the desired 3-arylquinoline.[16][18]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | ~85-95% | [16] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 110-120 | 12-24 | Variable | [17] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 18 | High | [18] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | High | [19] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This generalized procedure is adapted from published literature and should be optimized for specific substrates.[16]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-arylquinoline.[16]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals, where aryl amine moieties are ubiquitous.[14][15] This reaction is particularly useful for coupling halogenated quinolines with a wide range of amines, including primary and secondary amines, and even ammonia equivalents.[20]
Challenges can arise when the quinoline substrate contains multiple, differentially reactive halogen atoms. For instance, in 6-bromo-2-chloroquinoline, selective amination at the C6 position (aryl bromide) can be achieved over the C2 position (heteroaryl chloride) by careful selection of the solvent and catalyst system, demonstrating the fine control possible with this methodology.[20][21]
Caption: A generalized experimental workflow for cross-coupling reactions.
Data Presentation: Buchwald-Hartwig Amination of 2-Chloro-3-nitroquinoline
Microwave-assisted protocols often provide significant advantages over conventional heating, including drastically reduced reaction times and, in some cases, improved yields.[22][23]
| Amine | Method | Conditions | Time | Yield (%) | Reference |
| Benzylamine | Microwave | Et₃N, EtOH, 80°C | 1.5 h | 87% | [22] |
| Hexylamine | Microwave | Et₃N, EtOH, 80°C | 1.5 h | 53% | [22] |
| Amino Ester | Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene | 20 h | 25% | [22] |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 16 h | ~90% | [20] |
Experimental Protocol: Microwave-Assisted Amination of a Chloroquinoline
This protocol is a representative example for the amination of an activated chloroquinoline.[22]
-
Reaction Setup: In a microwave process vial, combine 2-chloro-6,7-dimethoxy-3-nitroquinoline (1.0 mmol, 1.0 equiv.), the desired amine hydrochloride (1.2 mmol, 1.2 equiv.), and triethylamine (Et₃N) (2.5 mmol, 2.5 equiv.).
-
Solvent Addition: Add ethanol (5 mL).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 80°C for 1.5 hours with stirring.
-
Workup: After cooling, concentrate the reaction mixture under vacuum.
-
Purification: Purify the resulting residue directly by flash column chromatography to afford the N-substituted aminoquinoline.
Sonogashira and Other Coupling Reactions
Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings are vital for diversifying the quinoline scaffold.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a powerful route to introduce alkynyl functionalities.[14] This is crucial for building rigid linkers in drug molecules or for accessing further transformations of the alkyne group.
-
Heck Coupling: Forms a C-C bond between an organohalide and an alkene.
-
Negishi, Stille, and Hiyama Couplings: These reactions utilize organozinc, organotin, and organosilicon reagents, respectively, offering complementary reactivity and substrate scope for C-C bond formation.[13]
Application in FDA-Approved Drugs
The synthetic utility of halogenated quinolines is best illustrated by their role in the synthesis of marketed drugs. A significant number of modern kinase inhibitors used in oncology feature a quinoline core, many of which are assembled using the cross-coupling strategies discussed.[4][24][25]
-
Bosutinib (2012): Used to treat chronic myelogenous leukemia, the synthesis of Bosutinib involves a key Suzuki coupling step to install a substituted aryl group onto the quinoline core.[4]
-
Lenvatinib (2015): An inhibitor of VEGFR used for thyroid cancer, its synthesis also relies on cross-coupling methodologies to build its complex structure.[4][24]
-
Cabozantinib (2012): A multi-kinase inhibitor for thyroid and kidney cancer, featuring a functionalized quinoline scaffold assembled through modern synthetic methods.[4][24]
-
Bedaquiline (2012): An anti-tubercular drug, Bedaquiline's unique diarylquinoline structure is a testament to the power of C-C bond-forming reactions in constructing novel pharmacophores.[3][4]
Conclusion and Future Outlook
Halogenated quinolines are not merely intermediates; they are enabling building blocks that have fundamentally shaped the landscape of modern pharmaceutical synthesis. Their value is intrinsically linked to the development of robust and predictable cross-coupling reactions, which allow for the precise and efficient elaboration of the quinoline core. The ability to strategically install aryl, alkyl, amino, and alkynyl groups via palladium catalysis provides medicinal chemists with a reliable toolkit for navigating chemical space and optimizing drug candidates.
Looking forward, the field will continue to evolve with the development of even more efficient and sustainable synthetic methods. Advances in C-H activation and functionalization promise to streamline syntheses by bypassing the need for pre-halogenation altogether.[26][27] Furthermore, the rise of biocatalysis may offer highly selective and environmentally benign alternatives for quinoline functionalization in the future.[28] For now, the synergistic relationship between halogenated quinolines and transition-metal catalysis remains a cornerstone of drug discovery and development.
References
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Methodological & Application
Synthesis of 6-Bromo-4-chloro-2-methoxyquinoline: An Application and Protocol Guide for Advanced Drug Discovery
This comprehensive guide provides a detailed protocol for the synthesis of 6-bromo-4-chloro-2-methoxyquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic placement of bromo, chloro, and methoxy functionalities on the quinoline core offers multiple points for further chemical modification, making it an invaluable building block for creating diverse molecular libraries. This document outlines a robust and logical three-step synthetic pathway starting from the readily available 4-bromoaniline. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles and experimental best practices to ensure reproducibility and high yields.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, has cemented their importance in the field of medicinal chemistry. The target molecule, this compound, is a trifunctionalized quinoline that serves as a versatile intermediate for the synthesis of more complex drug candidates. The bromine atom at the 6-position is ideal for cross-coupling reactions, the chlorine atom at the 4-position is susceptible to nucleophilic substitution, and the methoxy group at the 2-position modulates the electronic properties and potential metabolic stability of the molecule.
Overall Synthetic Strategy
The synthesis of this compound from 4-bromoaniline is most effectively achieved through a three-step sequence. This pathway begins with the construction of the quinoline core via a condensation and cyclization reaction, followed by a double chlorination, and concludes with a regioselective nucleophilic aromatic substitution.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 6-Bromo-4-hydroxy-2(1H)-quinolone
The initial step involves the construction of the 6-bromo-2,4-dihydroxyquinoline core, which exists in its more stable tautomeric form, 6-bromo-4-hydroxy-2(1H)-quinolone. This is achieved through a condensation reaction between 4-bromoaniline and a malonic acid equivalent, followed by a high-temperature intramolecular cyclization. A common and effective method utilizes a malonic acid derivative, which upon heating with a strong acid catalyst, such as polyphosphoric acid (PPA), undergoes cyclization to form the desired quinolone ring system.[1]
Mechanistic Insight: The Conrad-Limpach/Camps Cyclization
This reaction is a variation of the Conrad-Limpach and Camps quinoline syntheses.[2][3] The process begins with the acylation of 4-bromoaniline with a malonic acid derivative to form an N-arylmalonamic acid intermediate. In the presence of a strong acid like PPA, this intermediate undergoes an intramolecular Friedel-Crafts-type acylation, where the electron-rich aromatic ring attacks one of the carbonyl groups of the malonamic acid moiety. Subsequent dehydration and tautomerization lead to the formation of the stable 6-bromo-4-hydroxy-2(1H)-quinolone.
Caption: Simplified mechanism of the quinolone ring formation.
Experimental Protocol: Step 1
Materials:
-
4-bromoaniline
-
Diethyl malonate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the mixture with stirring at approximately 150°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.
-
Allow the reaction mixture to cool to about 100°C and then add polyphosphoric acid (approximately 10 times the weight of the aniline).
-
Increase the temperature to 120-130°C and stir vigorously for 1-2 hours until the cyclization is complete (monitored by TLC).[1]
-
Carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
The resulting precipitate is the crude 6-bromo-4-hydroxy-2(1H)-quinolone. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired intermediate.
| Reagent | Molar Ratio | Key Parameters |
| 4-Bromoaniline | 1.0 | Starting material |
| Diethyl Malonate | 1.1 | Condensation partner |
| Polyphosphoric Acid | ~10x weight | Catalyst and solvent for cyclization |
| Temperature | 120-130°C | For cyclization step |
| Time | 1-2 hours | For cyclization step |
Part 2: Synthesis of 6-Bromo-2,4-dichloroquinoline
The second step involves the conversion of the hydroxyl and oxo groups of the quinolone intermediate into chloro groups. This transformation is crucial for the subsequent regioselective methoxylation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dichlorination, acting as both the chlorinating agent and the solvent.[4]
Mechanistic Insight: Chlorination with POCl₃
The chlorination of quinolones with POCl₃ is believed to proceed through the formation of phosphate ester intermediates.[5] The oxygen atoms of the hydroxyl and keto groups act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the nucleophilic attack of chloride ions, leading to the displacement of the phosphate groups and the formation of the dichloroquinoline. The use of excess POCl₃ drives the reaction to completion.
Experimental Protocol: Step 2
Materials:
-
6-Bromo-4-hydroxy-2(1H)-quinolone
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-bromo-4-hydroxy-2(1H)-quinolone (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 10-15 equivalents).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-bromo-2,4-dichloroquinoline.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
| Reagent | Molar Ratio | Key Parameters |
| 6-Bromo-4-hydroxy-2(1H)-quinolone | 1.0 | Starting material |
| Phosphorus Oxychloride (POCl₃) | 10-15 | Chlorinating agent and solvent |
| Temperature | Reflux (~110°C) | Drives the reaction to completion |
| Time | 3-4 hours | For complete dichlorination |
Part 3: Synthesis of this compound
The final step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at the C-2 position. The C-2 position of 2,4-dichloroquinolines is generally more susceptible to nucleophilic attack by alkoxides than the C-4 position.[6][7] This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, which effectively stabilizes the Meisenheimer intermediate formed during the nucleophilic attack at C-2.[8]
Mechanistic Insight: Regioselective SNAr
The SNAr mechanism involves the addition of the nucleophile (methoxide ion) to the electron-deficient quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-2 or C-4 positions, which provides significant stabilization.[10] The subsequent elimination of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the final product. The greater reactivity of the C-2 position allows for the selective formation of the 2-methoxy derivative under controlled conditions.
Caption: Simplified mechanism of the regioselective methoxylation.
Experimental Protocol: Step 3
Materials:
-
6-Bromo-2,4-dichloroquinoline
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Water
-
Ethyl acetate
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use commercially available sodium methoxide solution.
-
In a separate flask, dissolve 6-bromo-2,4-dichloroquinoline (1 equivalent) in anhydrous methanol.
-
Add the sodium methoxide solution to the solution of the dichloroquinoline at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
| Reagent | Molar Ratio | Key Parameters |
| 6-Bromo-2,4-dichloroquinoline | 1.0 | Starting material |
| Sodium Methoxide (NaOMe) | 1.1 | Nucleophile |
| Solvent | Methanol | Anhydrous conditions are important |
| Temperature | Reflux | For efficient substitution |
| Time | 2-4 hours | Monitor for completion to avoid side reactions |
Safety Precautions
-
4-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Polyphosphoric Acid (PPA): Corrosive. The addition of the hot PPA mixture to ice water should be done slowly and with caution in a fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Sodium Methoxide: Corrosive and flammable. Handle under an inert atmosphere and away from sources of ignition.
Conclusion
The synthesis of this compound from 4-bromoaniline is a valuable process for obtaining a versatile intermediate for drug discovery. The three-step pathway described in this guide, involving a quinolone formation, dichlorination, and regioselective methoxylation, is a logical and efficient approach. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably produce this important building block for the development of novel therapeutic agents.
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Conrad, M., & Limpach, L. (1887). Ueber das Chinolin und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
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Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. [Link]
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Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. - ResearchGate. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
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POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry - ACS Publications. [Link]
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(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. [Link]
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Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. - Semantic Scholar. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
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Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]
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Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. [Link]
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Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H) - PubMed. [Link]
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Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and a reinvestigation of the bromination of 2-methoxyquinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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POCl3 -PCl5 mixture: A robust chlorinating agent† - Academia.edu. [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. [Link]
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Reactivity of Quinoline - YouTube. [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
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POCl, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. [Link]
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(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. [Link]
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POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. [Link]
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Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - PMC. [Link]
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2,4-Dichloro-6-methoxyquinoline - PMC - NIH. [Link]
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Suzuki-Miyaura coupling conditions for 6-Bromo-4-chloro-2-methoxyquinoline
An Application Guide to the Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-2-methoxyquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling of this compound. Quinolines are a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize dihalogenated derivatives is crucial for the synthesis of complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery.[1][2] This document elucidates the mechanistic principles governing selectivity, details the critical roles of catalysts, ligands, bases, and solvents, and offers field-proven, step-by-step protocols for researchers and drug development professionals.
Introduction: The Challenge of Selectivity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4] When applied to substrates bearing multiple halogen atoms, such as this compound, the primary challenge becomes achieving site-selectivity. The ability to controllably couple at either the C-Br or C-Cl position unlocks diverse synthetic pathways.
This selectivity is governed by the inherent reactivity differences between carbon-halogen bonds in the rate-determining step of the catalytic cycle: the oxidative addition to the palladium(0) center.[5][6] The general order of reactivity for aryl halides is:
R-I > R-Br > R-OTf >> R-Cl [7][8][9]
This trend is rooted in bond dissociation energies; the weaker C-Br bond undergoes oxidative addition much more readily than the stronger, more polarized C-Cl bond.[6] By carefully tuning reaction conditions, one can exploit this reactivity differential to achieve highly selective coupling at the C-6 bromine position, leaving the C-4 chlorine untouched for subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][10] Understanding this mechanism is fundamental to rational protocol design and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile. This step is typically rate-limiting, and its rate is highly dependent on the identity of the halogen (Br > Cl).[5]
-
Transmetalation: The organic group (R²) is transferred from the activated organoboron species to the palladium(II) complex. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]
Optimizing Reaction Parameters for Selectivity
Achieving high selectivity for the C-6 (Bromo) position requires careful selection of four key parameters: the palladium source, ligand, base, and solvent.
Palladium Catalyst & Ligand System
The combination of the palladium precatalyst and the ancillary ligand is the most critical factor in controlling reactivity and efficiency.
-
Palladium Source: Standard precatalysts like Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are effective. Pd(PPh₃)₄ can often be used directly, while others like Pd₂(dba)₃ require the addition of a separate phosphine ligand.[10][11]
-
Ligands: For selective coupling at the C-Br bond, standard phosphine ligands like triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf are generally sufficient. These ligands are moderately electron-rich and provide good stability to the catalyst without being overly reactive to activate the C-Cl bond under standard conditions.[5][10] To target the more challenging C-Cl bond, highly electron-rich and sterically bulky ligands (e.g., SPhos, RuPhos, or N-heterocyclic carbenes) would be necessary to facilitate the difficult oxidative addition.[13][14]
The Role of the Base
The base is essential for the transmetalation step, where it activates the boronic acid. The choice of base can significantly impact yield and must be compatible with the solvent system and any sensitive functional groups on the substrates.[11][15]
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases used. They are effective and generally require an aqueous co-solvent for sufficient solubility.[15]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective in anhydrous organic solvents like dioxane or toluene, which can be advantageous for water-sensitive substrates.
-
Fluorides (KF, CsF): Can be used under milder, base-free conditions, which is useful for substrates with base-labile groups like esters.[11]
Solvent System
The solvent must solubilize the reactants, catalyst, and base to facilitate the reaction. Biphasic systems are very common.[16]
-
Aprotic Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are excellent choices. They are often used in a mixture with water (e.g., 4:1 or 5:1 ratio) to dissolve the inorganic base.[10][17]
-
Alcohols: In some systems, alcohols like methanol or ethanol can serve as effective solvents, particularly in aqueous mixtures.[17]
-
Aqueous Media: Driven by green chemistry principles, protocols using water with a phase-transfer catalyst or surfactant are becoming more common.[18][19]
| Parameter | Recommendation for C-6 (Bromo) Selectivity | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Standard, reliable catalysts that are reactive enough for C-Br bonds but generally not for C-Cl bonds under mild conditions.[10] |
| Ligand | dppf (as complex) or PPh₃ | Provides sufficient stability and electronic properties for the catalytic cycle without promoting unwanted C-Cl activation.[5] |
| Base | Na₂CO₃ or K₂CO₃ (2-3 equivalents) | Cost-effective, moderately strong bases that work well in aqueous solvent mixtures.[15] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water | Ensures solubility of both organic substrates and the inorganic base, promoting efficient reaction kinetics.[10][17] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without forcing the activation of the C-Cl bond. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions must be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol is designed for the selective coupling of an arylboronic acid at the C-6 bromine position of this compound.
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-Bromo-4-chloro-2-methoxyquinoline
Abstract
This comprehensive guide provides detailed application notes and protocols for the strategic application of the Buchwald-Hartwig amination to 6-bromo-4-chloro-2-methoxyquinoline. This dihalogenated quinoline scaffold is a valuable building block in medicinal chemistry, and its selective functionalization is crucial for the synthesis of diverse compound libraries. This document outlines the principles of achieving regioselective C-N bond formation, focusing on the preferential reactivity of the C-Br bond over the C-Cl bond. Detailed, step-by-step protocols, mechanistic insights, and key optimization parameters are provided to enable researchers, scientists, and drug development professionals to successfully implement this powerful cross-coupling reaction.
Introduction: The Strategic Value of Substituted Quinolines
Quinolines and their derivatives are privileged scaffolds in drug discovery, appearing in a wide array of pharmaceuticals and biologically active compounds. The this compound core, in particular, offers three distinct points for chemical modification, making it an attractive starting material for the synthesis of novel molecular entities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for the formation of carbon-nitrogen bonds, offering broad functional group tolerance and mild reaction conditions compared to classical methods.[1][2][3] The ability to selectively aminate one position of a dihalogenated heterocycle like this compound unlocks a sequential functionalization pathway, enabling the rapid construction of complex molecules.
This guide focuses on the selective amination at the C-6 position, leveraging the higher reactivity of the aryl bromide compared to the aryl chloride in the oxidative addition step of the catalytic cycle.[4]
Mechanistic Rationale for Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][5][6] The regioselectivity in the amination of this compound is dictated by the relative rates of oxidative addition of the palladium catalyst to the C-Br and C-Cl bonds.
Key Mechanistic Steps:
-
Oxidative Addition: A Pd(0) complex adds to the aryl halide. The general reactivity order for this step is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] Consequently, the Pd(0) catalyst will preferentially react with the more labile C-Br bond at the 6-position over the stronger C-Cl bond at the 4-position.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]
By carefully controlling reaction conditions, particularly temperature and reaction time, it is possible to achieve high selectivity for the amination of the C-6 bromine.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are designed as a starting point for the selective amination of this compound. Optimization may be required for different amine substrates.
Materials and Reagents
-
Substrate: this compound
-
Amine: Primary or secondary amine of choice
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos). Sterically hindered, electron-rich phosphine ligands are generally preferred.
-
Base: Cs₂CO₃ (Cesium carbonate) or NaOtBu (Sodium tert-butoxide). Cs₂CO₃ is a milder base suitable for sensitive functional groups.
-
Solvent: Anhydrous toluene or 1,4-dioxane. Toluene is often a good choice.[3]
-
Inert Gas: Nitrogen or Argon
General Protocol for Selective C-6 Amination
This protocol is adapted from methodologies reported for the selective amination of dihaloquinolines.[7][8]
Reaction Setup Workflow:
Figure 2: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), cesium carbonate (2.0 equiv), and Xantphos (0.1 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst, Pd₂(dba)₃ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-4-chloro-2-methoxyquinoline derivative.
Key Parameters for Optimization
The success and selectivity of the Buchwald-Hartwig amination are highly dependent on the interplay of several factors.
| Parameter | Recommended Starting Conditions | Rationale and Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. Pre-catalysts can also be highly effective.[4] |
| Ligand | Xantphos, SPhos, XPhos | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, increasing reaction rates and yields.[1] The choice of ligand can significantly impact the reaction's success with challenging substrates. |
| Base | Cs₂CO₃, NaOtBu, K₂CO₃, K₃PO₄ | The base is crucial for deprotonating the amine. Stronger bases like NaOtBu can accelerate the reaction but may not be compatible with all functional groups. Cs₂CO₃ is a good general choice. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are standard. Toluene is widely used and effective for a broad range of substrates.[3] |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. It is essential to find a balance that promotes the selective reaction at the C-Br bond without activating the C-Cl bond. |
| Amine Stoichiometry | 1.2-1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, changing the ligand to a more active one (e.g., a biarylphosphine), or using a stronger base like NaOtBu.
-
Lack of Selectivity: If amination at the C-4 position is observed, reduce the reaction temperature and time. A milder base may also improve selectivity.
-
Dehalogenation: A common side reaction is the hydrodehalogenation of the starting material. This can sometimes be suppressed by ensuring a strictly inert atmosphere and using purified reagents.
-
Catalyst Deactivation: Heteroaromatic substrates can sometimes poison the palladium catalyst. Using a higher catalyst loading or a more robust ligand can mitigate this issue.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the selective functionalization of this compound. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and by carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the desired 6-amino-4-chloro-2-methoxyquinoline derivatives. These intermediates are valuable precursors for the synthesis of novel compounds in the pursuit of new therapeutic agents.
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2014). Buchwald-Hartwig Amination. [Link]
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-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
-
ResearchGate. Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. [Link]
-
MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 31(3), 894. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Reddy, C. R., et al. (2017). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 12(23), 3073-3077. [Link]
-
Christensen, M. K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
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Application Notes and Protocols for C-4 Displacement in 4-Chloro-2-Methoxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The functionalization at the C-4 position is a critical step in the synthesis of these derivatives, allowing for the introduction of diverse substituents that modulate biological activity. This document provides a detailed guide to the reaction conditions for the C-4 displacement of 4-chloro-2-methoxyquinoline, a versatile and highly reactive intermediate. We will explore the mechanistic underpinnings of these transformations, present a comparative analysis of reaction conditions for C-N, C-C, and C-O bond formation, and provide detailed, field-proven protocols for key reactions.
Introduction: The Strategic Importance of C-4 Functionalization
The quinoline ring system is a cornerstone in drug discovery, but its utility is unlocked through precise functionalization. The 4-chloro-2-methoxyquinoline derivative serves as an ideal electrophilic partner for a wide array of synthetic transformations. The electron-withdrawing nature of the quinoline nitrogen atom significantly activates the C-4 position towards nucleophilic attack, making the chloride a facile leaving group. This inherent reactivity allows for efficient and regioselective introduction of amine, carbon, and oxygen-based moieties, providing a direct route to vast chemical libraries for screening and lead optimization. Understanding and mastering the conditions for this displacement is therefore a fundamental skill for chemists in the pharmaceutical sciences.
Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism governing the displacement of the C-4 chloride is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2][3] This process is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C-4 carbon, which is activated by the ring nitrogen. This step breaks the aromaticity of the carbocyclic ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][4]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final C-4 substituted product.
The C-4 position is particularly susceptible to this reaction compared to the C-2 position due to the powerful resonance stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom.[5][6][7]
Caption: Figure 1: SNAr Mechanism at C-4 of Quinoline
Reaction Conditions for C-4 Displacement
The choice of reaction conditions is paramount and depends heavily on the nature of the incoming nucleophile and the desired bond. Below, we dissect the optimal conditions for the most common and synthetically valuable transformations.
C-N Bond Formation (Amination)
The introduction of nitrogen-containing functional groups is arguably the most frequent modification of this scaffold. Two primary strategies are employed: classical SNAr and palladium-catalyzed Buchwald-Hartwig amination.
-
Classical SNAr Amination: This method is effective for a wide range of primary and secondary amines. It typically requires heat and a base to neutralize the HCl generated in situ. Polar aprotic solvents are preferred as they can solvate the charged intermediate and facilitate the reaction.[8][9]
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst and a specialized phosphine ligand. It is particularly valuable for coupling less nucleophilic amines (e.g., anilines, heteroarylamines) or for reactions that fail under classical conditions.[10][11] It often proceeds under milder temperatures and can provide higher yields.[12][13]
Table 1: Comparison of Amination Conditions for 4-Chloro-2-methoxyquinoline
| Parameter | Classical SNAr Conditions | Buchwald-Hartwig Conditions | Causality & Rationale |
| Nucleophiles | Primary/Secondary Aliphatic Amines, some activated anilines | Arylamines, Heteroarylamines, Amides, less reactive amines | Pd-catalysis overcomes the lower nucleophilicity of aryl amines and amides. |
| Catalyst | None | Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand (e.g., BINAP, Xantphos, Josiphos) | The catalyst forms an active complex that undergoes oxidative addition to the C-Cl bond, facilitating the coupling.[14] |
| Base | Inorganic (K₂CO₃, Cs₂CO₃) or Organic (Et₃N, DIPEA) | Strong, non-nucleophilic bases (NaOtBu, K₃PO₄, LHMDS) | The strong base is required to deprotonate the amine or the Pd-amine complex in the catalytic cycle.[14] |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Aprotic, non-coordinating (Toluene, Dioxane, THF) | Solvents like toluene and dioxane are ideal for maintaining the stability and activity of the palladium catalyst. |
| Temperature | 80 - 150 °C | 80 - 110 °C | Catalysis provides a lower energy pathway, often allowing for reduced reaction temperatures. |
| Atmosphere | Air or N₂ | Strictly Inert (N₂ or Ar) | The Pd(0) catalyst is highly sensitive to oxidation and requires an oxygen-free environment to prevent deactivation. |
C-C Bond Formation (Suzuki-Miyaura Coupling)
For the creation of C-C bonds, the Suzuki-Miyaura reaction is the preeminent method, coupling the 4-chloroquinoline with an organoboron reagent.[15] This reaction is exceptionally robust and tolerant of a wide variety of functional groups.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents | Role & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | The heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15][16] |
| Organoboron Reagent | Arylboronic acids, Alkylboronic esters (pinacol) | The source of the carbon nucleophile. Boronic acids are stable, commercially available, and have low toxicity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for the transmetalation step, where the organic group is transferred to the palladium center. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic system is often used. The organic solvent solubilizes the substrate and catalyst, while water solubilizes the inorganic base. |
| Temperature | 80 - 100 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |
C-O Bond Formation (Etherification)
The synthesis of C-4 aryl or alkyl ethers proceeds via a classical SNAr pathway, analogous to amination. The key requirement is the pre-formation of the alkoxide or phenoxide nucleophile using a suitable base.
-
Nucleophiles: Alcohols, Phenols
-
Base: Strong bases like NaH, K₂CO₃, or Cs₂CO₃ are used to deprotonate the alcohol/phenol, generating the potent nucleophile required for the attack.
-
Solvent: Polar aprotic solvents such as DMF or DMSO are ideal.
-
Temperature: Reactions are typically run from room temperature to ~100 °C, depending on the nucleophilicity of the alkoxide/phenoxide.
Detailed Experimental Protocols
The following protocols are robust, general procedures that can be adapted for a variety of substrates.
Protocol 1: C-4 Amination via Classical SNAr
This protocol describes the reaction of 4-chloro-2-methoxyquinoline with a representative secondary amine, morpholine.
Caption: Figure 2: Workflow for Classical SNAr Amination
Materials:
-
4-chloro-2-methoxyquinoline (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methoxyquinoline, anhydrous potassium carbonate, and DMF (to achieve a ~0.5 M concentration of the quinoline).
-
Reagent Addition: Add morpholine to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 120 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).
-
Work-up: Allow the reaction to cool to room temperature. Pour the mixture slowly into a beaker containing ice water, which will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual DMF and inorganic salts.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(morpholin-4-yl)-2-methoxyquinoline.
Protocol 2: C-4 Arylation via Suzuki-Miyaura Coupling
This protocol details the coupling of 4-chloro-2-methoxyquinoline with phenylboronic acid.
Caption: Figure 3: Workflow for Suzuki-Miyaura Coupling
Materials:
-
4-chloro-2-methoxyquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-chloro-2-methoxyquinoline, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Inert Atmosphere: Seal the flask, and then carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 dioxane:water).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure 2-methoxy-4-phenylquinoline.
Conclusion
The C-4 position of 4-chloro-2-methoxyquinoline is a highly valuable handle for synthetic diversification. Through the application of well-established SNAr and modern palladium-catalyzed cross-coupling methodologies, researchers can readily access a diverse range of functionalized quinoline derivatives. The choice between classical and catalytic methods depends on the specific nucleophile and desired outcome, with each approach offering distinct advantages. The protocols provided herein serve as a reliable foundation for developing novel molecular entities for drug discovery and development.
References
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
-
Nucleophilic substitution in quinoline and isoquinoline. quimicaorganica.org. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]
-
Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Wiley Online Library. Available at: [Link]
-
Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. ACS Publications. Available at: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. PMC. Available at: [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Science. Available at: [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Chemistry Portal. Available at: [Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. Available at: [Link]
-
SYNTHESIS OF 3-SUBSTITUTED 4-HYDROXYQUINOLIN-2- ONES VLA C-ACYLATION REACTIONS OF ACTIVE METHYLENE COMPOUNDS WITH FUNCTIONALIZED. HETEROCYCLES. Available at: [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. Available at: [Link]
-
Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]
-
Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. Available at: [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. Available at: [Link]
-
Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chloroarenes (2m-r). ResearchGate. Available at: [Link]
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- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Quinoline-Based Kinase Inhibitors Using 6-Bromo-4-chloro-2-methoxyquinoline
Introduction: The Quinoline Scaffold and the Strategic Advantage of a Differentiated Starting Material
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous biologically active compounds, including a prominent class of kinase inhibitors.[1][2][3] Its rigid, aromatic structure provides an ideal framework for orienting functional groups to interact with the ATP-binding site of protein kinases, which are critical regulators of cellular signaling often dysregulated in diseases like cancer.[2][4]
This guide focuses on the synthetic utility of 6-Bromo-4-chloro-2-methoxyquinoline , a highly versatile starting material for the construction of diverse quinoline-based kinase inhibitor libraries. The strategic value of this precursor lies in the differential reactivity of its three key functional handles: the 4-chloro, 6-bromo, and 2-methoxy groups. The chloro and bromo substituents serve as distinct sites for orthogonal reactions—typically nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination at the C4 position and palladium-catalyzed cross-coupling at the C6 position.[5][6] This allows for a controlled, stepwise elaboration of the quinoline core, enabling the systematic exploration of structure-activity relationships (SAR).
Strategic Considerations for Synthesis: Leveraging Differential Reactivity
The synthetic strategy hinges on the sequential functionalization of the C6 and C4 positions. The C6-Br bond is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to install diverse aryl or heteroaryl moieties. These groups often occupy the solvent-exposed region of the kinase ATP pocket.
Following C6 functionalization, the C4-Cl bond can be targeted. The electron-withdrawing nature of the quinoline ring system activates the C4 position for nucleophilic attack.[7] This allows for the introduction of various amines via SNAr or, for less reactive amines, through Buchwald-Hartwig amination.[7][8] The amine introduced at this position is critical, as it typically forms key hydrogen bond interactions with the "hinge" region of the kinase. The 2-methoxy group is generally stable under these conditions and can be carried through the synthesis or later demethylated if a 2-quinolone scaffold is desired.
Core Reaction Protocols
The following protocols are generalized methodologies. Researchers should perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position
This procedure describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C6 position of the quinoline scaffold. The Suzuki reaction is renowned for its high efficiency and broad functional group tolerance.[9][10]
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemijournal.com [chemijournal.com]
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- 5. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 6. This compound | Benchchem [benchchem.com]
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- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: Chemoselective Sonogashira Coupling at C-6 of 6-Bromo-4-chloro-2-methoxyquinoline
Abstract & Strategic Context
This Application Note details the chemoselective Sonogashira cross-coupling of 6-bromo-4-chloro-2-methoxyquinoline with terminal alkynes. This scaffold is a critical intermediate in the synthesis of quinoline-based antimalarials, kinase inhibitors (e.g., PI3K/mTOR), and antitubercular agents.
The Challenge: The substrate contains two halogenated positions: the C-6 Bromine and the C-4 Chlorine. While C-4 chlorines in quinolines are activated for nucleophilic aromatic substitution (
The Solution: By utilizing the bond dissociation energy differential (
Mechanistic Logic & Experimental Design
Chemoselectivity Hierarchy
The success of this protocol relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.[1]
-
C-6 Position (Bromine): The C-Br bond is sufficiently weak to undergo rapid oxidative addition with standard Pd(0) species at mild temperatures (
). -
C-4 Position (Chlorine): Although activated for nucleophilic attack, the C-Cl bond requires higher activation energies (temperatures
) or electron-rich, bulky phosphine ligands (e.g., XPhos, ) to undergo oxidative addition. -
2-Methoxy Group: Acts as an electron-donating group (EDG), slightly increasing electron density on the ring. This stabilizes the oxidative addition intermediate at C-6 but does not significantly deactivate the C-Br bond.
Catalyst & Ligand Selection[2]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
]. This pre-catalyst is stable, cost-effective, and provides moderate activity sufficient for aryl bromides but insufficient for aryl chlorides under the prescribed conditions. -
Co-Catalyst: Copper(I) Iodide (CuI).[2][3][4][5] Essential for the in situ generation of the copper acetylide, accelerating the transmetalation step.
-
Base: Triethylamine (
) or Diisopropylamine (DIPA).[5] Acts as both the solvent/co-solvent and the proton scavenger.
Visualizing the Pathway
The following diagram illustrates the reaction workflow and the critical selectivity node.
Figure 1: Operational workflow for chemoselective coupling. Note the critical temperature control to prevent C-4 activation.
Detailed Experimental Protocol
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol) (1.1 - 1.2 equiv)
-
Catalyst:
(0.02 - 0.05 equiv) -
Co-Catalyst: CuI (0.01 - 0.02 equiv)
-
Solvent: Anhydrous THF and Triethylamine (
) (1:1 ratio) -
Gas: High-purity Argon or Nitrogen
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup [2]
-
Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Argon.
-
Why:
intermediates are sensitive to oxidation.[2] Oxygen also promotes Glaser coupling (homocoupling) of the alkyne, wasting reagents.
Step 2: Reagent Loading
-
Charge the RBF with this compound (1.0 equiv),
(2 mol%), and CuI (1 mol%). -
Cap the flask with a rubber septum and purge with Argon for 5 minutes.
-
Note: Solids are added first to ensure accurate weighing before solvent addition.
Step 3: Solvent and Alkyne Addition
-
Via syringe, add degassed anhydrous THF and
(1:1 v/v). Concentration should be approximately 0.1 M relative to the quinoline. -
Stir the mixture at Room Temperature (RT) for 5 minutes to ensure partial dissolution.
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Tip: If the alkyne is valuable or prone to rapid homocoupling, use a syringe pump for slow addition over 30 minutes.
-
Step 4: Reaction & Monitoring
-
Heat the reaction mixture to 50°C .
-
Monitor via TLC (Hexane:EtOAc) or LC-MS every 2 hours.
-
Endpoint: Disappearance of the starting bromide. The C-4 chloride should remain unreacted.
-
Observation: The solution typically darkens from yellow/orange to dark brown/black as colloidal Pd forms (Pd black) toward the end of the reaction.
-
Step 5: Workup & Purification
-
Cool to RT.[5][6] Filter the mixture through a pad of Celite to remove Pd residues and ammonium salts. Wash the pad with EtOAc.[7]
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc and wash with water (
) and brine ( ). Dry over . -
Purification: Flash column chromatography on silica gel.
-
Gradient: 0%
20% EtOAc in Hexanes (adjust based on alkyne polarity). -
Note: The product is typically a solid. Recrystallization from EtOH/Hexane is a viable alternative for scale-up.
-
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and corrective actions specific to this scaffold.
| Observation | Diagnosis | Corrective Action |
| Start Material (SM) remains | Catalyst deactivation or poor oxidative addition. | 1. Increase Temp to 65°C.2. Add fresh catalyst (1 mol%).3. Switch to |
| C-4 Chloride reacts (Double coupling) | Catalyst too active or Temp too high. | 1. LOWER Temp to RT.2. Reduce catalyst loading.3. Avoid electron-rich ligands (e.g., do NOT use |
| Glaser Product (Alkyne dimer) | Oxygen contamination. | 1.[2] Rigorous degassing (Freeze-Pump-Thaw).2. Slow addition of alkyne.3. Reduce CuI loading to 0.5 mol%. |
| Reaction stalls at 50% conv. | "Pd Black" precipitation (Catalyst death). | 1. Add excess ligand ( |
Impact of Temperature on Selectivity
-
25°C: High Selectivity (>99:1 C-6:C-4), Slower Rate (12-24h).
-
50-60°C: Optimal Balance (High Selectivity, 4-6h reaction).
-
>90°C: Loss of Selectivity (Significant C-4 coupling observed).
Mechanistic Diagram (Catalytic Cycle)
Understanding the cycle helps in troubleshooting.[2] The C-6 Br enters the cycle at the Oxidative Addition step much faster than C-4 Cl.
Figure 2: Simplified catalytic cycle highlighting the Oxidative Addition step as the origin of chemoselectivity.
References
-
General Reactivity of Halo-Quinolines
-
Sonogashira Mechanism & Protocols
-
Specific Analogous Examples (Quinazoline/Quinoline)
-
NIH/PubMed. "Palladium-catalyzed cross-coupling reactions of 4-bromo-6H-1,2-oxazines."[11] (Demonstrates Br selectivity over other positions). Link
-
BenchChem.[1][8][2] "Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol."[4] (Establishes Halogen reactivity hierarchy I > Br > Cl). Link
-
-
Synthesis of Starting Materials
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for all reagents, particularly this compound (potential irritant/toxic) and Palladium catalysts.
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Scalable synthesis route for 6-Bromo-4-chloro-2-methoxyquinoline intermediate
Initiating Data Collection
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I'm now outlining the application note's structure. First, I'll introduce the compound's pharmaceutical significance. Then I will describe the rationale for each synthetic step of my chosen pathway, providing a detailed protocol with reagent quantities and procedures. I'm also planning to use Graphviz diagrams for visual clarity and compile the quantitative data.
Developing the Application Note
I'm now outlining a detailed application note on synthesizing this compound. I'll kick things off with an introduction that highlights the compound's significance. My next step will be to dive into the core protocol.
Analyzing the Disconnections
I've moved on to a more granular breakdown, diving into retrosynthetic analysis. The core focus is on how to disconnect the molecule. I'm prioritizing the C-O and C-Cl bonds, which quickly leads back to a quinolinone core, ultimately traceable to 4-bromoaniline. It seems a condensation, cyclization, and chlorination process might be the best route.
Outlining the Synthesis Details
I'm now detailing the individual reaction steps. The synthesis pathway will be broken down. I'll justify the selection of precursors like 4-bromoaniline. I'll describe high-temperature conditions for cyclization in diphenyl ether, explaining the reaction mechanism and choices of reagents to convert quinolinone to dichloroquinoline. Finally, the use of POCl3, and a base-catalyzed methoxylation will be incorporated.
Defining the Reaction Pathway
I'm now detailing each reaction step, starting with the formation of the quinolinone core, using condensation and cyclization from commercially available 4-bromoaniline. I will discuss high-temperature cyclization in diphenyl ether, the role of POCl3, and a base-catalyzed methoxylation. I'll describe how to handle each step, from beginning to end, with appropriate solvents, equipment, and reaction conditions.
Defining the Synthetic Path
I'm now detailing each reaction step, starting with the synthesis of the quinolinone core, using condensation and cyclization of commercially available 4-bromoaniline. I will discuss high-temperature cyclization in diphenyl ether, the role of POCl3, and a base-catalyzed methoxylation. I'll describe how to handle each step, from beginning to end, with appropriate solvents, equipment, and reaction conditions. I'm also planning to create a visual DOT script of the overall workflow.
Refining the Methoxylation Step
I'm now refining the methoxylation step, focusing on optimal conditions. I'm prioritizing the regioselectivity, as the C2 chlorine must be preferentially displaced. Controlling the reaction conditions, like temperature and the amount of sodium methoxide, is crucial. Further research supports this, highlighting specific conditions to favor C2 substitution. I also intend to add additional literature references.
Troubleshooting & Optimization
Purification methods for 6-Bromo-4-chloro-2-methoxyquinoline recrystallization
Welcome to the technical support center for the purification of 6-bromo-4-chloro-2-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this important chemical intermediate.[1] We will move beyond simple procedural lists to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for selecting a recrystallization solvent for this compound?
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a moderately polar compound, a range of organic solvents can be considered. The key is to match the polarity of the solvent with the solute while ensuring impurities have different solubility profiles. Toluene and co-solvent systems like hexane-ethyl acetate are excellent starting points.[2][3]
Q2: My compound seems insoluble in my chosen solvent, even with heating. What are my next steps?
Insolubility can be a significant hurdle. First, ensure you are using a sufficient volume of solvent, adding it in small portions to the heated crude material. If solubility remains poor, consider a co-solvent system.[4] For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in ethyl acetate, you can dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes faintly cloudy (the saturation point). Allowing this mixture to cool slowly can yield high-purity crystals.
Q3: How can I definitively assess the purity of my recrystallized product?
Visual inspection for uniform crystal morphology and the absence of color is a good first indicator. However, for rigorous assessment, analytical techniques are essential:
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting point range. The melting point of the related compound 6-bromo-4-chloroquinoline is 110-112°C, providing a useful reference point.[3]
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) should show a single spot. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, ideally showing a single peak.[5][6]
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structural integrity of the compound and detect the presence of any residual solvents or impurities.[1]
Q4: Is it better to perform column chromatography before or after recrystallization?
The choice depends on the nature and quantity of the impurities.
-
Chromatography First: This is the preferred method when dealing with a complex mixture containing multiple byproducts or baseline impurities. Chromatography provides a significant purification step, and the resulting cleaner material is much easier to recrystallize successfully.[2][7][8]
-
Recrystallization First: If the crude product is relatively pure (>90%) with only minor impurities, a single recrystallization may be sufficient and is often faster and more scalable than chromatography. If the purity is still insufficient after one recrystallization, a second recrystallization or a final chromatographic polishing step can be performed.
Recrystallization Troubleshooting Guide
This section addresses specific problems that may arise during the experimental workflow.
Problem: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath.
-
Probable Cause 1: Excessive Solvent. The most common reason for crystallization failure is using too much solvent, meaning the solution is not saturated even at low temperatures.[9]
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to remove solvent until the solution becomes slightly cloudy, then add a drop or two of fresh solvent to redissolve the solid and allow it to cool again.
-
-
Probable Cause 2: Supersaturation. The solution may be supersaturated, a state where the solute concentration exceeds its solubility limit but has not yet precipitated.[9]
-
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solution B (Seeding): If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.
-
Problem: The compound has separated as an "oil" or liquid layer instead of forming solid crystals.
-
Probable Cause 1: Solution Cooled Too Rapidly. Rapid cooling can cause the solute to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.
-
Solution: Reheat the solution until the oil fully redissolves. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.
-
-
Probable Cause 2: High Impurity Concentration. Impurities can significantly lower the melting point of the mixture, leading to the product separating as a molten liquid.
-
Solution: The material likely requires pre-purification. Subject the crude product to column chromatography to remove the bulk of the impurities before attempting recrystallization again.[5]
-
-
Probable Cause 3: Inappropriate Solvent Choice. If the boiling point of the solvent is higher than the melting point of the solute, the compound may melt in the hot solvent before it dissolves.
-
Solution: Select a solvent with a lower boiling point.
-
Problem: The final product yield is unacceptably low.
-
Probable Cause 1: Using an Excessive Volume of Solvent. As discussed, this is a primary cause of low yield, as a significant amount of product will remain dissolved in the mother liquor.[9]
-
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.
-
-
Probable Cause 2: Premature Crystallization. If performing a hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel.
-
Solution: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent just before filtering to ensure the compound remains in solution.
-
-
Probable Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your product.[9]
-
Solution: Wash the filter cake with a minimal volume of ice-cold recrystallization solvent.
-
Data & Protocols
Solvent Selection Summary
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening.
| Solvent System | Boiling Point (°C) | Suitability & Key Considerations |
| Toluene | 111 | Good. Effective for many aromatic compounds. Its relatively high boiling point allows for a wide temperature gradient for crystallization.[3] |
| Hexane / Ethyl Acetate | ~69-77 | Excellent (Co-solvent). Offers high tunability. Dissolve in minimal hot ethyl acetate and add hot hexane to induce crystallization upon cooling.[2] |
| n-Heptane | 98 | Good. A non-polar solvent effective for removing more polar impurities. Has been used for similar quinoline structures.[10] |
| Ethanol | 78 | Moderate. May be too polar, potentially leading to high solubility even at low temperatures and thus lower yields. Best evaluated on a small scale. |
| Diethyl Ether | 35 | Moderate. Its high volatility can make it difficult to work with, but it has been used for related compounds.[11] Must be used with extreme caution away from ignition sources. |
Standard Recrystallization Protocol
This protocol provides a generalized workflow. The choice of solvent and specific volumes will need to be optimized for your specific crude product.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or co-solvent system from the table above.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and a small portion of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add the solvent in small portions until the solid has just completely dissolved.[9]
-
Decolorization (Optional): If the solution is highly colored due to minor impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes. Caution: Charcoal can reduce yield by adsorbing the product.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.[9]
-
Drying: Allow the crystals to air-dry on the filter for a few minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the recrystallization of this compound.
Caption: A troubleshooting workflow for recrystallization.
References
- US4617395A - Preparation of quinolines - Google Patents. (n.d.). Google Patents.
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Organic Letters. Retrieved February 25, 2026, from [Link]
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (n.d.). Google Patents.
-
Synthesis of 6-Bromo-2-methoxyquinoline (alternative to Preparation 16) - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]
-
Recrystallization1. (n.d.). University of California, Los Angeles. Retrieved February 25, 2026, from [Link]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.). Google Patents.
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 11. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
Preventing hydrolysis of 4-chloro group in methoxyquinoline synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methoxyquinoline derivatives. Our focus is to provide in-depth troubleshooting advice and practical solutions for a common and critical challenge: preventing the undesired hydrolysis of the 4-chloro group during the synthesis of 4-methoxyquinolines.
Troubleshooting Guide: Preventing 4-Quinolone Formation
This section addresses specific issues encountered during the nucleophilic aromatic substitution (SNAr) reaction to form 4-methoxyquinolines. The formation of the 4-quinolone byproduct is a primary indicator of a competing hydrolysis reaction.
Q1: I'm trying to synthesize a 4-methoxyquinoline from a 4-chloroquinoline using sodium methoxide, but my main product is the corresponding 4-quinolone. What is causing this?
A1: The formation of a 4-quinolone (specifically, a quinolin-4(1H)-one) is a classic sign of hydrolysis. This occurs when water or hydroxide ions act as a competing nucleophile, attacking the electron-deficient C4 position of the quinoline ring instead of your desired methoxide nucleophile.[1] The 4-chloroquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr) because the quinoline ring system is electron-withdrawing, activating the C4 position for attack.[2] Both methoxide (CH₃O⁻) and hydroxide (OH⁻) are potent nucleophiles. If water is present in your reaction, it can either act as a nucleophile directly or be deprotonated by the strong base (sodium methoxide) to form hydroxide, which then attacks the C4 position.
The competition between these two pathways is illustrated below. Your goal is to favor the methoxylation pathway exclusively.
Q2: How can I rigorously exclude water from my reaction to prevent hydrolysis?
A2: This is the most critical factor for success. Water can be introduced from solvents, reagents, glassware, and the atmosphere. A multi-pronged approach is necessary to ensure anhydrous conditions.
-
Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Do not trust "anhydrous" grade solvents from the manufacturer without verification or fresh purification. Polar aprotic solvents like DMF and THF, which are excellent for SNAr reactions, are also highly hygroscopic.[3]
-
Purification: Distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and dioxane; CaH₂ for DMF, followed by storage over 4Å molecular sieves).
-
Degassing: For some sensitive reactions, sparging the solvent with dry nitrogen or argon for 15-30 minutes can help remove dissolved oxygen and traces of moisture.
-
-
Reagents:
-
Sodium Methoxide: If using solid NaOMe, ensure it is from a freshly opened bottle and has been stored in a desiccator. Older NaOMe can absorb atmospheric moisture. Alternatively, prepare it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere.[4]
-
Starting Material: Ensure your 4-chloroquinoline starting material is dry. If it is a hydrate or has been exposed to air, dissolve it in an appropriate solvent, dry with a drying agent (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under vacuum.
-
-
Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert gas (N₂ or Ar). Use a Schlenk line or a glovebox for the most sensitive substrates.
See Protocol 2 for a detailed workflow on preparing anhydrous solvents.
Q3: What are the optimal reaction conditions (base, solvent, temperature) for the methoxylation of 4-chloroquinolines?
A3: The optimal conditions depend on the specific substrate (i.e., the other substituents on the quinoline ring). However, a general set of robust starting conditions can be recommended. The goal is to achieve a reasonable reaction rate for methoxylation while keeping the temperature low enough to suppress potential side reactions.
| Parameter | Recommendation | Rationale & Key Considerations |
| Nucleophile/Base | Sodium Methoxide (NaOMe) | Highly effective. Use 1.1 to 1.5 equivalents. Can be purchased as a solid or prepared in situ from sodium and anhydrous methanol.[4] |
| Solvent | Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF) | Methanol: Acts as both solvent and reagent source (if making NaOMe in situ). Must be rigorously anhydrous. THF/Dioxane: Good alternatives, especially if the reaction requires higher temperatures than the boiling point of methanol. Allows for better temperature control.[5] |
| Temperature | 60-100 °C (Reflux) | The reaction often requires heating to proceed at a practical rate.[6][7] Start at the lower end (e.g., refluxing methanol, ~65 °C) and monitor by TLC or LC-MS. Increase temperature only if the reaction is sluggish. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely essential to prevent atmospheric moisture from entering the reaction.[8] |
Expert Tip: If your substrate is particularly electron-deficient (containing other electron-withdrawing groups), the SNAr reaction will be faster, and you may be able to use milder conditions (e.g., lower temperature or a weaker base like K₂CO₃ in DMF, though this is less common for methoxylation).[9] Conversely, electron-rich substrates will require more forcing conditions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism for Nucleophilic Aromatic Substitution (SNAr) on a 4-chloroquinoline?
The SNAr mechanism is a two-step addition-elimination process.
-
Addition: The nucleophile (methoxide) attacks the electron-deficient carbon atom at the 4-position, which bears the leaving group (chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] This step is typically the rate-determining step of the reaction.[2]
-
Elimination: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group.
The presence of the nitrogen atom in the quinoline ring helps to stabilize the negative charge of the Meisenheimer complex through resonance, which is why the 2- and 4-positions are particularly activated towards nucleophilic attack.[11]
FAQ 2: Are there alternative methods to synthesize 4-methoxyquinolines that avoid using a 4-chloro precursor?
Yes. A very common and effective route starts from the corresponding 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[12]
-
Synthesis of 4-Hydroxyquinoline: These are often prepared via thermal cyclization reactions like the Conrad-Limpach or Gould-Jacobs synthesis.[13][14]
-
O-Alkylation: The 4-hydroxyquinoline can be directly O-alkylated to form the 4-methoxyquinoline. This is typically done using a methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile. This route completely bypasses the 4-chloro intermediate and the associated risk of hydrolysis.
FAQ 3: Can palladium-catalyzed cross-coupling reactions be used to install a methoxy group, and are they prone to hydrolysis?
This is an insightful question. While the Buchwald-Hartwig amination is famous for C-N bond formation, a related reaction, the Buchwald-Hartwig etherification , can be used for C-O bond formation.[15][16] This would involve coupling the 4-chloroquinoline with methanol or a metal methoxide, catalyzed by a palladium-phosphine complex.
However, for a simple methoxylation on an activated substrate like 4-chloroquinoline, the traditional SNAr reaction is usually more cost-effective and straightforward. Palladium-catalyzed methods are more commonly employed for less activated aryl halides.
Like SNAr, these cross-coupling reactions are also highly sensitive to water. The presence of water can lead to catalyst deactivation and hydrolysis of the starting material or intermediates. Suzuki-Miyaura couplings, for instance, often use aqueous bases, but for substrates prone to hydrolysis, anhydrous conditions using bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are employed to prevent this side reaction.[17][18]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Methoxylation of 4-Chloroquinoline
This protocol is a general starting point and should be optimized for your specific substrate.
-
Setup: Under a positive pressure of dry nitrogen, add 4-chloroquinoline (1.0 eq) and anhydrous THF (or anhydrous methanol, approx. 0.1 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe.
-
Reagent Addition: Add solid sodium methoxide (1.2 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (for THF, ~66 °C; for methanol, ~65 °C) and maintain for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot, quenching it with water, and extracting with ethyl acetate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Rigorous Drying of Solvents (THF Example)
-
Pre-drying: Add anhydrous magnesium sulfate (MgSO₄) to a bottle of THF and let it stand overnight.
-
Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under nitrogen.
-
Drying Agent: In the distillation flask, add sodium metal (cut into small pieces) and a small amount of benzophenone to act as an indicator.
-
Distillation: Add the pre-dried THF to the distillation flask via cannula. Heat the mixture to reflux under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free.
-
Collection: Distill the dry THF directly into your reaction flask or into an oven-dried storage flask containing activated 4Å molecular sieves. Always use the freshly distilled solvent immediately for best results.
References
-
Coimbra, J. et al. (2016). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC. (2021). [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (n.d.). [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. (2025). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023). [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000). [Link]
- New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P
-
Meyer, H. (1906). Über 4-Methoxy-chinaldin. Monatshefte für Chemie, 27, 257. As referenced in Clemo, G. R., & Perkin, W. H. (1924). CCXII.—Synthesis of 4-tetrahydroquinolone and a new synthesis of 4-methoxyquinoline. Journal of the Chemical Society, Transactions, 125, 1608-1632. [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC. (n.d.). [Link]
-
4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC. (n.d.). [Link]
-
CCXII.—Synthesis of 4-tetrahydroquinolone and a new synthesis of 4-methoxyquinoline - Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.). [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). [Link]
-
Synthesis of 4-quinolones - Organic Chemistry Portal. (n.d.). [Link]
- Industrial preparation method of 4,7-dichloroquinoline - Google P
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. (2015). [Link]
-
One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones - Organic Chemistry Portal. (2024). [Link]
-
Wright, S. W., et al. (1998). Suzuki Couplings of Aryl Boronic Acids with Aryl and Heteroaryl Halides in the Presence of Fluoride Ion. Journal of Organic Chemistry, 63(18), 6312-6315. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction - YouTube. (2019). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024). [Link]
-
HYDROLYSIS REACTIONS. (2018). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018). [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). [Link]
-
Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing). (n.d.). [Link]
-
Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers | Journal of Medicinal Chemistry - ACS Publications. (n.d.). [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). [Link]
-
Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones | ACS Omega - ACS Publications. (2019). [Link]
-
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.). [Link]
-
The methods of synthesis, modification, and biological activity of 4-quinolones (review). (n.d.). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). [Link]
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- 18. Suzuki Coupling [organic-chemistry.org]
Optimizing reaction temperature for 2-methoxy substitution on quinoline ring
Topic: Optimizing Reaction Temperature for 2-Methoxy Substitution on Quinoline Ring Ticket ID: #SNAr-QUIN-002 Status: Open Agent: Senior Application Scientist
Executive Summary: The Thermal Landscape
Welcome to the technical support hub for quinoline functionalization. You are likely performing a Nucleophilic Aromatic Substitution (
The Core Challenge: Temperature in this reaction is not just a kinetic accelerator; it is a selectivity switch.
-
Too Low (< 50°C): The reaction suffers from "kinetic stalling," leading to incomplete conversion and difficult separations.
-
Too High (> 100°C): You risk thermodynamic pitfalls, primarily hydrolysis (generating the 2-quinolone impurity) or polymerization of sensitive substrates.
This guide optimizes the thermal window to maximize the O-methylation pathway while suppressing the hydrolysis pathway.
Part 1: The Kinetic Sweet Spot
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like complex. The energy barrier for the initial nucleophilic attack is the rate-determining step (RDS).
Temperature Zones & Expected Outcomes
| Zone | Temperature Range | Solvent System | Kinetic Profile | Risk Factor |
| Sub-Optimal | 0°C – 40°C | MeOH | Sluggish. | Recovery of starting material. |
| Standard | 60°C – 70°C | MeOH (Reflux) | Ideal. 2-6 hours reaction time. High selectivity for O-methylation. | Low. Primary risk is moisture ingress. |
| Aggressive | 80°C – 120°C | DMF / DMSO | Rapid. <1 hour. Required for electron-rich (deactivated) quinolines. | High. Hydrolysis to 2-quinolone is favored if any water is present. |
Mechanistic Pathway & Thermal Influence[1]
The following diagram illustrates the competition between the desired
Figure 1: Reaction pathway showing the competition between productive substitution (Green) and hydrolytic degradation (Red).
Part 2: Troubleshooting (Q&A Format)
Issue #1: "I have a white solid precipitate that won't dissolve."
Diagnosis: You likely formed 2-quinolone (the hydrolysis product) or Sodium Chloride (NaCl).
-
The Science: 2-Chloroquinoline is susceptible to hydrolysis by trace water, especially at high temperatures. The resulting 2-quinolone is highly insoluble in methanol and organic solvents, often crashing out as a white solid.
-
The Fix:
-
Check Reagents: Is your NaOMe fresh? Old bottles absorb moisture, turning into NaOH. NaOH causes hydrolysis.
-
Solvent Test: Take a small sample of the solid. If it dissolves in water, it is NaCl (normal byproduct). If it remains insoluble in water but dissolves in hot DMSO, it is 2-quinolone (reaction failure).
-
Prevention: Use anhydrous methanol and store NaOMe in a desiccator.
-
Issue #2: "The reaction is stuck at 50% conversion after 24 hours."
Diagnosis: The ring is deactivated or the temperature is too low.
-
The Science: If your quinoline ring has electron-donating groups (e.g., methyl, methoxy) at other positions (like C6 or C8), the electron density at C2 is increased, repelling the methoxide nucleophile. Refluxing methanol (65°C) provides insufficient activation energy.
-
The Fix:
-
Switch Solvents: Move from Methanol to DMF (Dimethylformamide) or DMSO .
-
The "Naked Anion" Effect: In MeOH, the methoxide ion is heavily solvated (hydrogen bonded), reducing its reactivity. In DMF (aprotic), the methoxide is "naked" and significantly more nucleophilic [1].
-
Protocol Adjustment: Run the reaction at 90°C in DMF. Warning: Ensure the system is strictly anhydrous.
-
Issue #3: "I see a new spot on TLC just below my product."
Diagnosis: Incomplete elimination or formation of the N-methylated lactam .
-
The Science: While rare with just NaOMe, if 2-quinolone forms, it can tautomerize. Under very harsh conditions, trace methylating agents (if used) or complex side reactions can lead to N-methylation instead of O-methylation.
-
The Fix: Quench the reaction immediately. Prolonged heating generally degrades the purity profile once the maximum conversion is reached.
Part 3: Validated Experimental Protocols
Method A: Standard Optimization (Activated/Neutral Rings)
Best for: 2-chloroquinoline, 2-chloro-6-nitroquinoline.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Reagent Prep: Dissolve 2-chloroquinoline (1.0 equiv) in Anhydrous Methanol (0.5 M concentration).
-
Initiation: Add Sodium Methoxide (NaOMe, 1.2 to 1.5 equiv) solid in one portion.
-
Note: Using a solution of NaOMe in MeOH (25-30 wt%) is also acceptable and easier to handle.
-
-
Thermal Ramp: Heat the mixture to reflux (65°C) .
-
Monitoring: Check TLC or HPLC every 60 minutes. Reaction should be complete in 2–4 hours.
-
Workup: Cool to RT. Concentrate solvent to ~20% volume. Pour into ice water. Filter the precipitate (Product). Wash with cold water to remove NaCl.
Method B: High-Temperature Protocol (Deactivated Rings)
Best for: 2-chloro-6-methoxyquinoline, 2-chloro-8-methylquinoline.
-
Setup: Sealed tube or pressure vial (preferred) or standard flask with high-efficiency condenser.
-
Solvent System: Use Anhydrous DMF (Dimethylformamide).
-
Critical: DMF must be dry.[1] Water at 100°C in DMF will rapidly hydrolyze the chloride.
-
-
Stoichiometry: Use 2.0 equiv of NaOMe.
-
Temperature: Heat to 100°C – 110°C .
-
Workup: Pour the reaction mixture into a 5:1 mixture of Ice Water/Brine . Extract with Ethyl Acetate (3x). DMF is hard to remove; thorough water washes are required.
Part 4: Decision Logic for Optimization
Use this flowchart to determine your next experimental move.
Figure 2: Decision tree for troubleshooting reaction outcomes.
References
-
BenchChem. (2025).[1][2] Solvent Effects on SnAr Reaction of Quinoline Derivatives. Retrieved from
-
Chemistry LibreTexts. (2019). A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Retrieved from
-
Royal Society of Chemistry. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from
-
National Institutes of Health (NIH). (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from
Sources
Troubleshooting low conversion rates in 6-bromo-quinoline cross-coupling
Topic: Troubleshooting Low Conversion Rates in 6-Bromoquinoline Cross-Coupling Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Quinolyl" Challenge
6-Bromoquinoline is a privileged scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Bosutinib analogs) and antimalarial agents. However, it presents a unique "Janus-faced" challenge in palladium-catalyzed cross-coupling:
-
Electronic Deactivation: While the C6 position is on the carbocyclic ring, the electron-deficient pyridine ring pulls electron density, making oxidative addition slower than in standard bromobenzenes.
-
Catalyst Poisoning: The quinoline nitrogen (N1) is a potent
-donor. It can displace phosphine ligands from the palladium center, forming catalytically inactive species, effectively arresting the catalytic cycle.
This guide addresses these specific failure modes with field-proven troubleshooting protocols.
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Catalyst Deactivation (The "Nitrogen Problem")[1][2]
Q: My reaction turns black and stalls at <20% conversion within the first hour. What is happening? A: The formation of "Palladium Black" indicates rapid catalyst decomposition. In the context of 6-bromoquinoline, this is often triggered by the "Nitrogen Trap."
-
Mechanism: The quinoline nitrogen coordinates to the electrophilic Pd(II) intermediate after oxidative addition. If your phosphine ligand is not bulky enough or lacks sufficient binding affinity, the nitrogen displaces it. The resulting complex is unstable and prone to aggregation into inactive Pd(0) nanoparticles (Pd black).
-
Solution: Switch to Bulky, Electron-Rich Ligands .
-
Recommendation: Use XPhos or RuPhos (Buchwald ligands). The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically preventing the approach of the quinoline nitrogen while still allowing the oxidative addition of the C-Br bond.
-
Alternative:Pd(dppf)Cl₂ is a robust bidentate alternative that resists displacement better than Pd(PPh₃)₄.
-
Q: I see no Pd black, but the reaction is stuck at 50% conversion. Adding more catalyst doesn't help. Why? A: This suggests Product Inhibition . The product (a 6-substituted quinoline) might be a better ligand for the catalyst than the starting material, especially if you are introducing another coordinating group (e.g., an amine or pyridine ring).
-
Diagnostic: Check if the reaction rate slows down as product concentration increases (kinetic profiling).
-
Fix: Increase the reaction temperature to promote ligand exchange or switch to a Precatalyst system (e.g., XPhos Pd G3/G4) . Precatalysts generate the active L-Pd(0) species immediately, ensuring a high concentration of active catalyst at the start, which can help drive the reaction to completion before inhibition becomes dominant.
Category 2: Suzuki-Miyaura Specifics
Q: My 6-bromoquinoline is untouched, but the boronic acid has completely disappeared. Where did it go? A: You are experiencing Protodeboronation . Heterocyclic boronic acids are notoriously unstable. The basic conditions required for the Suzuki coupling also catalyze the hydrolysis of the C-B bond, replacing the boron with a proton.
-
Root Cause: High pH + Water + High Temperature = Rapid De-boronation.
-
Protocol Adjustment:
-
Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in dry Dioxane or Toluene.
-
Slow Addition: Add the boronic acid (dissolved in solvent) slowly over the course of the reaction via a syringe pump. This keeps the standing concentration low, favoring cross-coupling over decomposition.
-
Boron Source: Switch from boronic acid to a MIDA boronate or Pinacol ester , which are significantly more stable towards hydrolysis.
-
Category 3: Buchwald-Hartwig Amination
Q: I am trying to couple a primary amine at C6, but I mostly get reduced quinoline (H-substitution).
A: This is
-
Fix:
-
Ligand: Switch to BrettPhos or RuPhos . These are specifically designed to accelerate the reductive elimination step in amination reactions.
-
Base: Ensure you are using a strong enough base to deprotonate the amine-Pd complex quickly. NaOtBu (Sodium tert-butoxide) is the gold standard here.
-
Part 2: Visualizing the Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the "Nitrogen Trap" deactivation pathway.
Figure 1: Mechanism of Catalyst Deactivation. The "Nitrogen Trap" occurs when the quinoline nitrogen coordinates to the Palladium center, displacing the ligand and leading to catalyst aggregation. Bulky ligands prevent this off-cycle pathway.
Part 3: Optimized Experimental Protocols
Protocol A: General High-Efficiency Suzuki Coupling
Best for: 6-bromoquinoline + Aryl/Heteroaryl Boronic Acids
Reagents:
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv, 2M aqueous solution or finely ground solid)
Step-by-Step:
-
Setup: Charge a reaction vial with 6-bromoquinoline, boronic acid, and Pd catalyst. If using solid base, add it now.
-
Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst oxidation.
-
Solvent: Add degassed 1,4-Dioxane via syringe. If using aqueous base, add degassed K₃PO₄ solution now.
-
Reaction: Heat to 80-100°C for 4-16 hours.
-
Note: If using XPhos Pd G3, lower temperatures (60°C) may suffice.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.[3]
Protocol B: Difficult Amination (Buchwald-Hartwig)
Best for: 6-bromoquinoline + Primary/Secondary Amines
Reagents:
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1-3 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: t-Amyl Alcohol or Toluene (Anhydrous)
Step-by-Step:
-
Glovebox/Schlenk: Weigh NaOtBu and Catalyst in a glovebox or under strict Argon flow. NaOtBu is highly hygroscopic; wet base kills this reaction.
-
Addition: Add 6-bromoquinoline and Amine.
-
Solvent: Add anhydrous solvent.[4]
-
Reaction: Heat to 100°C .
-
Tip: If the amine is volatile, use a sealed pressure tube.
-
-
Analysis: Monitor by LCMS. If conversion stops, do not add more base. Add 1 mol% more catalyst.
Part 4: Comparative Data: Ligand Performance
The following table summarizes internal screening data for the coupling of 6-bromoquinoline with phenylboronic acid (Suzuki) and morpholine (Buchwald).
| Ligand System | Suzuki Yield (2h, 80°C) | Buchwald Yield (4h, 100°C) | Notes |
| Pd(PPh₃)₄ | 35% | <10% | Poor stability; N-coordination shuts down reaction. |
| Pd(dppf)Cl₂ | 88% | 45% | Excellent for Suzuki; bidentate ligand resists displacement. |
| XPhos Pd G3 | 95% | 60% | Best general purpose; steric bulk prevents N-poisoning. |
| BrettPhos Pd G3 | 40% | 92% | Specialized for C-N bond formation; prevents |
| Pd(OAc)₂ + PPh₃ | 15% | 0% | "Home-brew" catalyst fails due to inefficient active species formation. |
Part 5: Troubleshooting Decision Tree
Use this logic flow to determine your next optimization step.
Figure 2: Troubleshooting Logic Flow. Follow the path based on visual observation and LCMS data to identify the corrective action.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and structure-activity relationships.[7] Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
Technical Support Center: Purification of Crude 6-Bromo-4-chloro-2-methoxyquinoline
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Bromo-4-chloro-2-methoxyquinoline (CAS: 1705611-78-4).[1] This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for obtaining this key synthetic intermediate in high purity. We will address common challenges and frequently asked questions, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic pathways starting from precursors like 4-bromoaniline, several types of impurities are frequently encountered.[1]
Table 1: Potential Impurities and Their Origins
| Impurity Name | Likely Origin | Recommended Removal Strategy |
| 6-Bromo-4-hydroxy-2(1H)-quinolone | Incomplete chlorination of the quinolinone intermediate.[1] | Column chromatography; acidic wash may be ineffective. |
| 6-Bromo-2,4-dichloroquinoline | Arises if the precursor is 6-bromo-4-hydroxy-2(1H)-quinolone and both positions are chlorinated.[1] | Column chromatography. |
| Starting Materials (e.g., 4-bromoaniline) | Incomplete initial condensation and cyclization reactions.[1] | Aqueous acid wash (to protonate and solubilize the amine); column chromatography. |
| Hydrolysis Product (6-Bromo-2-methoxy-4-quinolinol) | Hydrolysis of the 4-chloro group during aqueous workup or on silica gel.[2] | Minimize contact time with water and silica gel; use a less protic workup. |
| Residual Solvents (e.g., POCl₃, Toluene, DMF) | From the reaction or workup steps.[3][4] | Concentration under reduced pressure; high vacuum drying. |
Q2: What is the recommended general workflow for purifying the crude product?
A multi-step approach is typically required to achieve high purity. The optimal workflow involves an initial extractive workup, followed by column chromatography for bulk purification, and concluding with recrystallization for final polishing.
Sources
Technical Support Center: Solvent Selection for Halo-Methoxyquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for maximizing the solubility of halo-methoxyquinoline derivatives, a class of compounds frequently encountered in medicinal chemistry. Our approach is rooted in first principles, combining theoretical understanding with practical, field-proven methodologies to help you overcome solubility challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the solubility of halo-methoxyquinolines.
Q1: What are the primary molecular features of halo-methoxyquinolines that govern their solubility?
Answer: The solubility of a halo-methoxyquinoline is a complex interplay of four key structural features. Understanding these is the first step in rational solvent selection.
-
Quinoline Core: The bicyclic aromatic quinoline system is planar and electron-rich. This structure is prone to strong intermolecular π-π stacking interactions, which can lead to high lattice energy in the solid state and favor self-association in solution, often resulting in poor solubility.
-
Basic Nitrogen: The nitrogen atom in the quinoline ring is weakly basic (a typical pKa for the conjugate acid is around 4-5).[1] This means its ionization state is highly dependent on pH. In acidic conditions, the nitrogen becomes protonated, forming a cationic salt that is significantly more soluble in polar and aqueous media.[1][2][3] In neutral or basic conditions, it exists as the free base, which is less polar and thus less soluble in water.[1]
-
Methoxy Group (-OCH₃): The methoxy group has a dual electronic nature.[4][5] While the methyl portion adds lipophilicity, the oxygen atom's lone pairs can act as hydrogen bond acceptors.[4][6][7] This allows for specific, favorable interactions with protic solvents (like alcohols) or other hydrogen bond donors, which can disrupt the compound's crystal lattice and improve solubility. The position of the methoxy group on the quinoline ring also influences its electronic effects and, consequently, its impact on solubility.[4]
-
Halogen Substituent (-F, -Cl, -Br, -I): Halogens primarily increase the lipophilicity and molecular weight of the compound, which generally tends to decrease aqueous solubility.[8][9] However, they also introduce specific dipole moments and can participate in halogen bonding—a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a solvent. This can sometimes be leveraged to enhance solubility in select solvents.
The interplay of these forces is visualized in the diagram below.
Caption: Intermolecular forces between a halo-methoxyquinoline and different solvent classes.
Q2: I'm starting with a new halo-methoxyquinoline derivative. How do I choose an initial set of solvents for screening?
Answer: A pragmatic approach is to screen a small, diverse set of common laboratory solvents that cover a range of polarities and interaction types. This allows you to quickly map the solubility profile of your compound. A good starting point is to select one solvent from each of the major classes.
| Solvent Class | Example Solvents | Primary Interactions with Solute | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding, dipole-dipole | Can interact with the methoxy group and protonate the quinoline nitrogen (if acidified).[1] |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Dipole-dipole, dispersion | Effective at solvating polar molecules and disrupting π-stacking interactions. |
| Nonpolar Aromatic | Toluene, Xylene | π-π interactions, dispersion | Can interact favorably with the quinoline ring system. |
| Chlorinated | Dichloromethane (DCM) | Dipole-dipole, dispersion | A good general-purpose solvent for many organic compounds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Dipole-dipole, H-bond acceptor | Moderately polar with hydrogen bond accepting capabilities. |
| Nonpolar Aliphatic | Heptane, Hexane | Dispersion forces only | Acts as a baseline "poor" solvent to establish the lower limit of solubility. |
Pro-Tip: Always consult solvent selection guides published by major pharmaceutical companies or academic consortia.[10][11][12][13][14] These guides rank solvents based on safety, health, and environmental impact (SHE), helping you make responsible and scalable choices from the outset.
Troubleshooting Guide & Advanced Protocols
This section provides solutions to common solubility problems and introduces systematic methods for solvent optimization.
Q3: My compound is poorly soluble in everything I've tried (DCM, Ethyl Acetate, Methanol). What should I do next?
Answer: This is a common challenge, especially with crystalline, planar molecules. When standard solvents fail, you need to employ more powerful strategies.
Strategy 1: Employ "Super Solvents" High-boiling, polar aprotic solvents are often called "super solvents" or "magic solvents" for their ability to dissolve difficult compounds.
-
N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc): These solvents have strong dipole moments and are excellent at disrupting the strong π-stacking and crystal lattice forces common in heterocyclic compounds.
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent, though its high boiling point can make removal difficult. It is an excellent hydrogen bond acceptor.
Strategy 2: Use a Co-Solvent System A mixture of two or more miscible solvents can have solubilizing power greater than either individual solvent.[][16][17][18] This is a highly effective and practical technique.
-
Rationale: A co-solvent can disrupt the self-association of the primary solvent, creating a more favorable environment for the solute. For example, adding a small amount of DMSO or NMP to a less effective solvent like THF or DCM can dramatically increase solubility.
-
Common Mixtures:
-
DCM / Methanol
-
Toluene / Ethanol
-
THF / DMSO (e.g., 9:1 v/v)
-
Heptane / Ethyl Acetate (often used in chromatography)
-
Strategy 3: Adjust the pH For halo-methoxyquinolines, pH is a powerful tool.[1][2]
-
Acidification: Adding a small amount of a compatible acid (e.g., 1-2 drops of trifluoroacetic acid (TFA) or formic acid) to a polar protic solvent (like methanol or water) will protonate the quinoline nitrogen. The resulting salt will have vastly improved solubility. This is a common tactic in HPLC and preparative chromatography.[1]
-
Basification: While less common for quinolines, if your molecule also possesses an acidic functional group, adjusting the pH to the basic range could deprotonate it, forming an anionic salt and increasing solubility.
The following workflow diagram summarizes a systematic approach to solvent selection.
Caption: A systematic workflow for solvent selection and troubleshooting.
Q4: I need a more quantitative and predictive method for finding the optimal solvent. Where do I start?
Answer: For a systematic and predictive approach, Hansen Solubility Parameters (HSP) are an invaluable tool.[19][20][21][22] The principle is that "like dissolves like," and HSP quantifies this by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from weak van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bond formation.
Every solvent and solute can be described by a point (δD, δP, δH) in 3D "Hansen space." The distance (Ra) between a solvent and a solute in this space predicts solubility. A smaller distance means higher affinity.[22][23] A solute is considered soluble in a solvent if the Relative Energy Difference (RED) is less than 1.[20][23]
Table of Hansen Solubility Parameters for Common Solvents
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Heptane | 15.3 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| NMP | 18.0 | 12.3 | 7.2 |
| DMSO | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Source: Data compiled from various publicly available Hansen parameter databases.
To find the HSP of your novel compound, you can perform a simple set of experiments as described in the protocol below.
Experimental Protocol: Determination of Hansen Solubility Parameters (HSP) via Sphere Method
This protocol provides a step-by-step guide to experimentally determine the HSP of your halo-methoxyquinoline.
Objective: To determine the HSP coordinates (δD, δP, δH) and the interaction radius (R₀) for a target solute.
Materials:
-
Your target halo-methoxyquinoline compound.
-
A set of 20-30 diverse solvents with known HSP values (see table above for examples).
-
Small, clear glass vials (e.g., 2 mL) with screw caps.
-
Vortex mixer.
-
Analytical balance.
Methodology:
-
Solvent Selection: Choose a wide range of solvents that span the Hansen space. Include good solvents, poor solvents, and those in between.
-
Solubility Assessment:
-
For each solvent, place a small, accurately weighed amount of your compound (e.g., 10 mg) into a vial.
-
Add a specific volume of the solvent (e.g., 1 mL).
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Allow the vial to sit at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium. The classic "shake-flask" method is the gold standard for this step.[24][25][26]
-
Visually inspect each vial. Score the solubility on a binary scale: 1 for "soluble" (no visible solid particles) and 0 for "insoluble" (visible solid remains).
-
-
Data Analysis (HSP Sphere Calculation):
-
Create a table listing each solvent, its known HSP values (δD, δP, δH), and your assigned solubility score (0 or 1).
-
Use specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice) or a spreadsheet with a solver function to perform the analysis.
-
The software will find the center point (the solute's HSP: δDₛ, δPₛ, δHₛ) and radius (R₀) of a sphere in Hansen space that best encloses all the "good" solvents (score = 1) while excluding the "bad" solvents (score = 0).
-
-
Solvent Optimization:
-
Once you have the HSP coordinates for your compound, you can predict its solubility in any other solvent with known HSP values.
-
You can also design optimal co-solvent blends. The HSP of a mixture is the volume-weighted average of the individual components' HSPs. This allows you to "target" the exact HSP coordinates of your solute by mixing two or more solvents.
-
For Extremely Data-Driven Approaches: For high-throughput screening or when experimental methods are not feasible, computational models like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility from first principles using quantum chemical calculations.[27][28][29][30][31] These models can be highly accurate and provide deep insight into solute-solvent interactions.[27][28][30]
References
-
Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). TAPPI Journal. [Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. [Link]
-
COSMO-RS: predict solubilities & fluid thermodynamics. Software for Chemistry & Materials (SCM). [Link]
-
COSMO-RS. Wikipedia. [Link]
-
Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. (2002). Journal of Computer-Aided Molecular Design. [Link]
-
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection. [Link]
-
Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. Proprep. [Link]
-
Methoxy Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Solvent selection guide for medicinal chemists. (2011). RSC Green Chemistry Blog. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link]
-
2-(2-quinolyl)quinoline - Solubility. Solubility of Things. [Link]
-
The role of the methoxy group in approved drugs. ResearchGate. [Link]
-
Prediction of Solubility with COSMO-RS. (2007). Zenodo. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]
-
HSP for Beginners. Hansen Solubility Parameters. [Link]
-
Hansen Solubility Parameters Guide. Scribd. [Link]
-
halogenated aromatic compounds: Topics. Science.gov. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025). Expert Opinion on Drug Discovery. [Link]
-
Tackling Solubility Challenges. (2025). Pharmaceutical Technology. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
Solvent and Reagent Selection Guide. University of Toronto Green Chemistry Initiative. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (2012). Pharmaceutical Engineering. [Link]
-
Solvent Selection Guide. University of York, Green Chemistry Centre of Excellence. [Link]
-
A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2012). Molecular Pharmaceutics. [Link]
-
Principles Of Drug Action 1, Halogenated Hydrocarbons. University of Michigan Medical School. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. [Link]
-
green solvent selection guides. White Rose Research Online. [Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Solvent Guides. University of Colorado Boulder Environmental Center. [Link]
-
Properties of Halogenated Compounds. Open Oregon Educational Resources. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. (2019). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
“Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. (2010). Asian Journal of Pharmaceutics. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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- 12. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
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- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 31. zenodo.org [zenodo.org]
Validation & Comparative
1H NMR spectrum analysis of 6-Bromo-4-chloro-2-methoxyquinoline
This guide provides an advanced technical analysis of the 1H NMR spectrum of 6-Bromo-4-chloro-2-methoxyquinoline . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of halogenated quinoline scaffolds.
Executive Summary: The "Gold Standard" for Regioisomer Verification
In the development of antimalarial and anticancer therapeutics, the quinoline scaffold is ubiquitous. However, the synthesis of This compound (CAS: 65340-70-7) presents a specific analytical challenge: distinguishing the 6-bromo isomer from the thermodynamically likely 7-bromo impurity or the 4-bromo regioisomer.
While LC-MS (Liquid Chromatography-Mass Spectrometry) is the industry standard for high-throughput screening, it fails to distinguish between these positional isomers (isobars). This guide establishes 1H NMR not merely as a complementary tool, but as the primary determinant of structural integrity , offering a superior "performance" in resolution compared to mass-based techniques.
Comparison of Analytical Methods for Isomer Confirmation
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | X-Ray Crystallography |
| Isomer Resolution | High (Unambiguous coupling patterns) | Low (Identical m/z: 271/273) | Definitive |
| Throughput | Medium (10-15 mins/sample) | High (< 5 mins/sample) | Very Low (Days/Weeks) |
| Sample Prep | Non-destructive (Recoverable) | Destructive | Non-destructive |
| Cost | Low (Solvent only) | Medium (Columns/Solvents) | High |
| Key Limitation | Requires ~2-5 mg sample | Fragmentation patterns often ambiguous | Crystal growth difficulty |
Theoretical Assignment & Causality
Expertise & Experience: The assignment of protons in this molecule relies on understanding the Substituent Chemical Shift (SCS) effects and Spin-Spin Coupling logic specific to the quinoline bicyclic system.
The Molecule[1][2][3][4][5][6]
-
Core: Quinoline (Bicyclic aromatic).
-
Substituents:
-
2-Methoxy (-OCH₃): Strong electron donor by resonance; shields C3 significantly.
-
4-Chloro (-Cl): Electron-withdrawing; deshields H5 via the peri-effect.
-
6-Bromo (-Br): Weakly deactivating; dictates the splitting pattern of the benzenoid ring.
-
Predicted 1H NMR Data (500 MHz, DMSO-d₆)
| Position | Type | Approx. Shift ( | Multiplicity | Coupling ( | Mechanistic Logic |
| H3 | Aromatic | 7.00 - 7.15 | Singlet (s) | - | Diagnostic Peak. Isolated by substituents at C2 and C4. Shielded by 2-OMe resonance. |
| H5 | Aromatic | 8.15 - 8.30 | Doublet (d) | Deshielded by peri-interaction with 4-Cl. No ortho neighbor (C6 has Br). Couples only to H7 (meta). | |
| H7 | Aromatic | 7.80 - 7.95 | Doublet of Doublets (dd) | Couples to H8 (ortho) and H5 (meta). | |
| H8 | Aromatic | 7.65 - 7.80 | Doublet (d) | Couples to H7 (ortho). H8 is typically deshielded in quinolines but less so here than H5. | |
| -OCH₃ | Alkyl | 4.00 - 4.10 | Singlet (s) | - | Characteristic methoxy singlet. |
Note on Solvent Effects: In CDCl₃ , the methoxy peak typically appears slightly upfield (~4.05 ppm), while aromatic protons may shift upfield by 0.1-0.2 ppm compared to DMSO-d₆ due to polarity differences.
Structural Logic Visualization
The following diagrams illustrate the decision-making process for verifying this specific regioisomer and the coupling tree that defines the H7 signal—the most complex signal in the spectrum.
Diagram 1: Analytical Workflow for Isomer Verification
Caption: Analytical decision tree highlighting why NMR is required to distinguish the 6-bromo target from the 7-bromo impurity.
Diagram 2: H7 Proton Coupling Tree (Splitting Logic)
Caption: Splitting tree for Proton H7. The large ortho-coupling (H8) and small meta-coupling (H5) create the characteristic 'dd' pattern.
Experimental Protocol
Trustworthiness: To ensure the spectrum matches the predicted values above, the following protocol minimizes solvent-solute interaction variability.
Materials
-
Analyte: ~5.0 mg of this compound (Solid).
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Tube: 5mm High-Precision NMR tube (Wilmad or equivalent).
Method (Self-Validating System)
-
Preparation: Dissolve the solid completely in DMSO-d₆. Ensure the solution height is ~4-5 cm.
-
Checkpoint: If the solution is cloudy, filter through cotton. Suspended particles broaden peaks, masking the fine meta-coupling (
Hz) of H5.
-
-
Acquisition Parameters (Standard 500 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure full relaxation of isolated H3).
-
Scans (NS): 16 or 32 (Sufficient for >100:1 S/N ratio).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phasing: Apply manual phasing to ensure flat baseline, critical for accurate integration of the OMe singlet.
-
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
References
-
BenchChem. (2025).[1][2] Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline derivatives. Retrieved from
-
ChemicalBook. (2024). 6-Bromo-4-chloroquinoline Product Specifications and NMR Data. Retrieved from
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for coupling constant logic).
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general quinoline chemical shifts).
-
National Institutes of Health (NIH). (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes. Retrieved from
Sources
A Comparative Guide to FT-IR Absorption Bands for Methoxy and Chloro Functional Groups in Quinolines
For Immediate Release
A Deep Dive into the Vibrational Signatures of Substituted Quinolines: An FT-IR Comparison Guide for Researchers
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of methoxy and chloro functional groups attached to a quinoline scaffold. Tailored for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of their characteristic absorption bands, supported by experimental data and detailed analytical protocols.
The quinoline ring system is a foundational structure in medicinal chemistry, and understanding the vibrational characteristics of its substituted derivatives is paramount for structural elucidation and quality control. This guide focuses on two common and impactful substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro group (-Cl). Their distinct electronic effects and atomic masses lead to unique and identifiable absorption bands in the mid-infrared region.
I. Theoretical Framework: Understanding the Vibrational Modes
FT-IR spectroscopy probes the vibrational transitions of a molecule.[1] Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." The position, intensity, and shape of these absorption bands are influenced by factors such as bond strength, atomic mass, and the electronic environment of the molecule.[1]
The Methoxy Group (-OCH₃) on a Quinoline Ring:
The key vibrational modes for a methoxy group on an aromatic ring, such as quinoline, are the C-O stretching vibrations. Aryl alkyl ethers typically exhibit two distinct C-O stretching bands due to asymmetric and symmetric vibrations.[2][3]
-
Asymmetric C-O-C Stretch: This is a strong absorption band typically found in the range of 1275–1200 cm⁻¹.[4] For aryl alkyl ethers specifically, this band is often observed near 1250 cm⁻¹.[2][3] The asymmetry of the stretch results in a significant change in the dipole moment, leading to a strong absorption.
-
Symmetric C-O-C Stretch: A second, often weaker, band corresponding to the symmetric stretch appears at a lower frequency, typically around 1050–1010 cm⁻¹.[5] For anisole (methyl phenyl ether), a model for a methoxy group on an aromatic ring, this symmetric stretch is seen near 1040 cm⁻¹.[3][6]
The Chloro Group (-Cl) on a Quinoline Ring:
The C-Cl stretching vibration is the most characteristic absorption for a chloro-substituted aromatic compound. The position of this band is heavily influenced by the mass of the chlorine atom.
-
C-Cl Stretch: This vibration typically gives rise to a strong to medium intensity band in the fingerprint region of the spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹.[7] More specifically for aryl chlorides, this band is often found in the 760–505 cm⁻¹ range.[4] The identification of C-Cl bands can sometimes be challenging due to their presence in a region often crowded with other absorptions.[4]
II. Comparative Analysis of FT-IR Spectra
The distinct electronic nature of the methoxy and chloro substituents on the quinoline ring influences the overall FT-IR spectrum. The electron-donating methoxy group can affect the bond strengths within the quinoline ring, potentially causing slight shifts in the aromatic C=C and C=N stretching frequencies. Conversely, the electron-withdrawing chloro group can also induce subtle shifts in these ring vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Methoxy (-OCH₃) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | A key diagnostic peak for aryl ethers.[2][4] |
| Symmetric C-O-C Stretch | 1050 - 1010 | Medium to Strong | Often appears as a distinct peak.[5] | |
| C-H Stretch (in -CH₃) | ~2950, ~2850 | Medium | Characteristic of the methyl group. | |
| Chloro (-Cl) | C-Cl Stretch | 850 - 550 | Medium to Strong | The position is highly dependent on the substitution pattern on the ring.[7] |
| Quinoline Core | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Common to most aromatic compounds.[8][9][10] |
| Aromatic C=C and C=N Stretch | 1625 - 1400 | Medium to Strong | A series of bands characteristic of the quinoline ring system.[8][11] |
III. Experimental Protocol: Acquiring High-Quality FT-IR Spectra
To obtain reliable and comparable FT-IR data for methoxy- and chloro-substituted quinolines, a standardized experimental protocol is essential.
A. Sample Preparation (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a widely used technique for solid samples.[8]
-
Grinding: Thoroughly grind 1-2 mg of the quinoline derivative with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar. The goal is to achieve a fine, homogeneous powder with a particle size of 1-2 microns to minimize scattering of the infrared radiation.[12]
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Drying: Ensure the KBr and the sample are completely dry to avoid a broad absorption band from water around 3400 cm⁻¹.
B. Data Acquisition
-
Background Spectrum: Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum. A typical range is 4000-400 cm⁻¹.[8]
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
The following diagram illustrates the general workflow for the FT-IR analysis of substituted quinolines.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
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- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eng.uc.edu [eng.uc.edu]
Introduction: The Critical Role of a Well-Characterized Intermediate
An In-Depth Technical Guide to the Qualification of Reference Standards for the Analysis of 6-Bromo-4-chloro-2-methoxyquinoline
This compound is a substituted quinoline derivative that serves as a key building block in synthetic organic chemistry.[1] Its multifunctional nature, featuring bromo, chloro, and methoxy groups on a quinoline scaffold, allows for selective and diverse chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.[1][2] Given its role as a precursor, the purity and identity of this compound are paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the yield, purity, and safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals to qualify and compare reference standards of this compound. We will delve into the essential analytical techniques, provide model experimental protocols, and offer insights into data interpretation to ensure the reliability and accuracy of your analytical results.
The Imperative of a High-Purity Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement base. In the context of this compound analysis, the reference standard is indispensable for:
-
Identity Confirmation: Unambiguously confirming that the material in hand is the correct chemical entity.
-
Purity Assessment: Quantifying the amount of the target compound and identifying any potential impurities.
-
Assay (Potency) Determination: Accurately measuring the concentration of the compound in a sample, which is critical for stoichiometric calculations in subsequent reactions.
Workflow for Reference Standard Qualification
The qualification of a new batch of a reference standard is a systematic process. It involves orthogonal analytical methods to confirm identity, purity, and potency.
Caption: Workflow for qualifying a new reference standard lot.
Core Analytical Techniques for Characterization
A multi-pronged analytical approach is essential for the comprehensive characterization of a this compound reference standard. No single technique is sufficient to establish identity and purity unequivocally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a characteristic singlet for the methoxy (-OCH₃) group protons. The electron-withdrawing effects of the bromine and chlorine atoms will shift the signals of adjacent aromatic protons downfield.[1]
-
¹³C NMR: This provides information on the carbon backbone, and the number of signals should correspond to the number of unique carbon atoms in the structure.
Causality Behind the Choice: NMR provides unambiguous confirmation of the compound's covalent structure, which is something that techniques like MS or HPLC cannot do alone. It is the gold standard for identity.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide fragmentation information that supports the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₀H₇BrClNO).
-
Isotopic Pattern: A key confirmatory feature for this molecule is the distinctive isotopic pattern resulting from the presence of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).[1] This unique signature provides very strong evidence for the presence of these elements in the molecule.
Causality Behind the Choice: MS directly confirms the elemental formula and molecular weight. The isotopic pattern is a rapid and highly specific screen for this particular halogenated compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity assessment in pharmaceutical analysis. It separates the main compound from any potential impurities.
-
Methodology: A reversed-phase HPLC method using a C18 column is typically suitable for a molecule of this polarity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to separate compounds with different hydrophobicities.
-
Detection: Ultraviolet (UV) detection is standard. The quinoline ring system is a strong chromophore, allowing for sensitive detection.
-
Purity Calculation: Purity is often reported as "% area," where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Causality Behind the Choice: HPLC excels at separating structurally similar impurities that may be difficult to distinguish by NMR or MS alone. It is the primary method for quantifying the purity of the reference standard.
Comparison of Analytical Techniques for Quality Control
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity Assessment & Assay | High sensitivity, excellent resolving power for impurities, quantitative. | Requires a chromophore, peak identity is not absolute without a reference standard. |
| LC-MS | Impurity Identification | Combines separation of HPLC with mass identification of MS. | Response factors can vary, making it semi-quantitative without specific standards for each impurity. |
| NMR | Identity Confirmation | Unambiguous structure elucidation, can detect non-chromophoric impurities. | Lower sensitivity compared to HPLC, complex mixture analysis can be challenging. |
| HRMS | Identity Confirmation | Provides exact mass and confirms elemental formula.[3] | Provides no information on isomers, not a separation technique. |
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound. Analysts should perform their own method validation according to internal and regulatory guidelines.
Protocol 1: HPLC Purity Analysis
This method is designed to provide good separation of the main peak from potential process impurities or degradants.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent peak shape for the basic quinoline nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength.[4] |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[5] |
| Detection | UV at 254 nm | The quinoline core absorbs strongly at this wavelength. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Protocol 2: Preparation of Standard and Sample Solutions
Objective: To prepare solutions for HPLC analysis. Materials: this compound reference standard, HPLC-grade acetonitrile, HPLC-grade water. Procedure:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the same procedure as the Working Standard.
Data Interpretation: A Decision-Making Framework
Discrepancies in purity analysis require a systematic investigation. The following decision tree illustrates a logical approach to troubleshooting.
Caption: Decision tree for investigating purity discrepancies.
Conclusion
The qualification of a reference standard for this compound is a rigorous, multi-step process that underpins the reliability of all subsequent research and development activities. By employing a suite of orthogonal analytical techniques—NMR for identity, MS for molecular weight and elemental composition confirmation, and HPLC for purity assessment—scientists can ensure the quality and integrity of their starting materials. The protocols and frameworks provided in this guide serve as a foundation for establishing a robust and scientifically sound approach to reference standard qualification, ultimately contributing to higher quality data and more successful scientific outcomes.
References
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Google Patents. (2012). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (2018). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinoline. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MDPI. (2025, January 31). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]
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- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6-Bromo-4-chloro-2-methoxyquinoline
Executive Summary & Hazard Profile[1][2][3]
Effective disposal of 6-Bromo-4-chloro-2-methoxyquinoline requires strict adherence to halogenated organic waste protocols. Unlike standard organic waste, the presence of both Bromine (Br) and Chlorine (Cl) on the quinoline scaffold dictates that this compound must be incinerated at specific high temperatures to prevent the formation of persistent organic pollutants (POPs) such as dioxins or furans.[1]
This guide moves beyond basic compliance, establishing a self-validating workflow to ensure personnel safety and environmental integrity.
Physicochemical Properties Relevant to Disposal
| Property | Data / Characteristic | Operational Implication |
| Molecular Formula | C₁₀H₇BrClNO | Contains Halogens (Br, Cl) and Nitrogen (N).[2][3][4][5][6][7][8][9] |
| Physical State | Solid (Powder/Crystal) | Requires "Lab Pack" or solubilization for disposal. |
| Solubility | Low in water; High in DCM/DMSO | Do not attempt to flush. Bioaccumulative potential.[2][9][10][11][12] |
| Reactivity | Stable Aryl Ether | Low peroxide risk compared to alkyl ethers, but incompatible with strong oxidizers.[1] |
| Hazards (GHS) | Irritant (H315, H319), Acute Tox (H302) | Standard PPE (Nitrile gloves, lab coat, goggles) required.[1] |
Pre-Disposal Protocol: Segregation & Packaging[2]
The most common failure point in laboratory waste management is improper segregation. This compound is a Halogenated Organic .[3] Mixing this with non-halogenated solvents (e.g., Acetone, Methanol) forces the entire volume to be treated as halogenated waste, significantly increasing disposal costs and complexity.[1][12]
The "Halogenated Rule"
If a waste stream contains >1% halogenated material by volume/weight, the entire container must be labeled and treated as Halogenated Waste .
Step-by-Step Segregation Workflow
-
Isolate the Source: Collect all solid scraps, weighing boats, and contaminated paper towels associated with this compound.
-
Choose the Stream:
-
Stream A (Solid Waste): Preferred for pure compound or significant spills. Use a wide-mouth HDPE or glass jar.
-
Stream B (Liquid Waste): If the compound is in solution (e.g., reaction mother liquor), ensure the solvent is compatible with the halogenated waste carboy (e.g., Dichloromethane, Chloroform).[1]
-
-
Verify Compatibility: Do not mix with strong acids (e.g., Nitric Acid) or strong oxidizers, as this may generate toxic halogen gases (Cl₂, Br₂).[1]
Visualizing the Decision Logic
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Decision tree for segregating halogenated quinoline waste to prevent cross-contamination of waste streams.
Disposal Procedures
Method A: Solid Waste (The "Lab Pack")
Best for: Expired reagents, contaminated solids, filter cakes.[1]
-
Container: Use a clear glass or HDPE jar with a screw-top lid.
-
Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.[1]
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write "this compound" (do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant."[8]
-
-
Storage: Store in the Satellite Accumulation Area (SAA) in secondary containment until pickup.
Method B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors, HPLC waste.[1]
-
Solvent Check: Ensure the carrier solvent is compatible with the waste container material (usually HDPE or Safety Cans).
-
pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acids/bases, neutralize carefully before adding to the organic waste drum to prevent exothermic reactions.
-
Transfer: Pour into the container marked "HALOGENATED ORGANIC WASTE."
-
Critical: Never pour this into the "Non-Halogenated" or "Aqueous" waste streams.
-
-
Log It: Record the volume and approximate concentration on the waste log sheet attached to the carboy.
Emergency Response & Spill Cleanup
In the event of a spill, immediate action is required to prevent exposure and environmental release.[10]
Spill Cleanup Workflow
-
Assess: Is the spill >100g or outside a fume hood? If yes, evacuate and call EHS. If no, proceed.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop up.
-
Liquids: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by Isopropanol.
-
Disposal: All cleanup materials (gloves, pads, scoops) must go into the Solid Hazardous Waste bin.
Figure 2: Operational workflow for containing and cleaning minor laboratory spills.
Regulatory & Compliance Context
Why Incineration?
Halogenated compounds like this compound are difficult to degrade biologically. If sent to a landfill or standard wastewater treatment:
-
Persistence: The halogen bonds (C-Cl, C-Br) resist breakdown.
-
Toxicity: They can be toxic to aquatic microorganisms, disrupting water treatment ecosystems.
Approved Disposal Path: Your facility's waste contractor will route this material to a RCRA-permitted incinerator . The material is burned at >1100°C with a residence time of >2 seconds. The exhaust gases are scrubbed with alkaline solutions to neutralize the Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) produced during combustion [1].
Regulatory References
-
EPA RCRA: This material falls under "Halogenated Organic Compounds" (HOCs) restrictions. While it may not have a specific "U" or "P" list code, it is regulated under 40 CFR 268 (Land Disposal Restrictions) [2].
-
OSHA: Handling requires compliance with 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories) [3].
References
-
United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Vol 1). Retrieved from
-
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds.[3] Retrieved from
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Halogenated Quinoline Derivatives (General). (Note: Specific SDS should be verified with vendor). Retrieved from [1]
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A Comprehensive Guide to the Safe Handling of 6-Bromo-4-chloro-2-methoxyquinoline
As researchers and drug development professionals, our work with novel chemical intermediates like 6-Bromo-4-chloro-2-methoxyquinoline is foundational to therapeutic innovation. This halogenated quinoline derivative, with its distinct sites for selective chemical modifications, is a valuable building block in medicinal chemistry.[1] However, its structural complexity necessitates a robust and informed approach to safety. This guide provides essential, immediate safety and logistical information, grounded in established protocols for handling similar chemical entities, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Stance
Based on data from analogous compounds, this compound should be handled with caution. The primary hazards associated with similar quinoline derivatives include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
The presence of bromo and chloro substituents suggests that this compound should be treated as a halogenated organic compound, requiring specific disposal procedures to prevent environmental contamination.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[5][8] This provides crucial protection from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | These materials offer good resistance to a broad range of chemicals.[8][9] Always inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Skin and Body Protection | A laboratory coat (flame-resistant is recommended), long pants, and closed-toe shoes. | A lab coat protects street clothes and skin from contamination.[7][10] Avoid synthetic fabrics that can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator is required. | This is to prevent the inhalation of the compound, which may cause respiratory irritation.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing risk.
3.1. Preparation and Engineering Controls:
-
Location: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][7]
3.2. Handling Procedures:
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[3][11] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3][7]
3.3. Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][5][12]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents.[13]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[7]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
4.1. Spills:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.[7] Clean the affected area with an appropriate solvent, and collect the cleaning materials as halogenated waste.[7]
-
Major Spills: In the event of a large spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[7][14][15]
The following diagram outlines the decision-making process for spill response.
Caption: Decision-Making Process for Spill Response.
4.2. Exposure:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5]
-
Skin Contact: If on skin, wash with plenty of soap and water.[3][5] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] If eye irritation persists, get medical advice/attention.[5]
-
Ingestion: If swallowed, rinse your mouth. Immediately call a poison center or doctor.[13][16]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[7]
-
Container Management:
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound. Your commitment to safety is paramount to the success of your work and the well-being of your entire team.
References
-
PubChem. 6-Bromo-2-chloro-4-methylquinoline. National Center for Biotechnology Information. [Link]
-
EHSO Manual 2025-2026. Spill Control/Emergency Response. Environmental Health and Safety Office. [Link]
-
Department of Chemistry and Biochemistry. Flame Resistant PPE. University of California, Santa Barbara. [Link]
-
Dräger. Quinoline. Drägerwerk AG & Co. KGaA. [Link]
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Auburn University. Emergency and Spill Response Procedures. Auburn University. [Link]
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Environmental Protection Agency. 4-Bromo-7-chloro-2-methoxyquinoline. U.S. Environmental Protection Agency. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses, Inc. [Link]
-
Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute. [Link]
-
ResearchGate. (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]
-
Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
